(R)-(1,4-Dioxan-2-yl)methanol
Description
Properties
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-(1,4-Dioxan-2-yl)methanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-(1,4-Dioxan-2-yl)methanol, a key chiral building block in modern organic synthesis. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical protocols.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound valued for its stereospecific structure, making it a useful intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Formula | C5H10O3 | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2][4] |
| CAS Number | 406913-88-0 | [1][2][3] |
| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | [3] |
| Appearance | Colorless to light yellow liquid | [3][5][6] |
| Boiling Point | 94-96 °C at 10 mmHg (for racemic mixture) | [7] |
| 208.2 ± 15.0 °C (Predicted, for S-enantiomer) | [5][6][8] | |
| Density | 1.102 g/cm³ (Relative) | [3][5][6] |
| Purity | Typically ≥95% | [1][3] |
| Storage Temperature | 2-8°C | [5][7][9] |
Chemical Identifiers
For unambiguous identification and use in computational chemistry, the following identifiers are provided.
| Identifier Type | Identifier | Source(s) |
| SMILES | OC[C@@H]1COCCO1 | [1][3] |
| InChI | InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m1/s1 | [3] |
| InChIKey | CMEPUAROFJSGJN-RXMQYKEDSA-N | [3] |
| MDL Number | MFCD16620507 | [1][3] |
Experimental Protocols
Synthesis of (S)-(1,4-dioxan-2-yl)methanol
While a specific protocol for the (R)-enantiomer was not detailed in the search results, a general procedure for the synthesis of its enantiomer, (S)-(1,4-dioxan-2-yl)methanol, is available and provides a valuable reference. The principles of chiral synthesis would allow for adaptation to produce the (R)-enantiomer, likely by starting with a different chiral precursor.
General Procedure: To an ethanol solution (20 mL) of the starting intermediate (1.25 g, 4.74 mmol), palladium on carbon (10% w/w, 192 mg) is added.[6] The resulting reaction mixture is stirred under a hydrogen atmosphere for 18 hours. Upon completion of the reaction, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The filtrate is then concentrated under reduced pressure to yield the final product.[6]
Analytical Characterization
A standard approach for the characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. For the (S)-enantiomer, the following chemical shifts have been reported in Chloroform-d: δ (ppm): 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H).[6] The spectrum for the (R)-enantiomer is expected to be identical.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight.[10] A typical procedure would involve dissolving the sample in a volatile solvent like methanol and injecting it into the GC-MS system.[10]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess of the compound, ensuring the stereochemical purity of the (R)-enantiomer.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral building block like this compound.
Caption: Synthesis and Characterization Workflow.
Safety and Handling
This compound is associated with several hazards. The GHS hazard statements for the racemic mixture indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool place (2-8°C).[5][7][9]
References
- 1. This compound 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]
- 2. API Data Summary Report Of this compound [chemxpert.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [amp.chemicalbook.com]
- 6. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]
- 7. (1,4-Dioxan-2-yl)methanol | 29908-11-0 [sigmaaldrich.com]
- 8. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 9. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]
- 10. itspsolutions.com [itspsolutions.com]
An In-depth Technical Guide to the Synthesis and Purification of (R)-(1,4-Dioxan-2-yl)methanol
Abstract: (R)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block in asymmetric synthesis, particularly relevant in the development of pharmaceuticals and other biologically active molecules. Its stereocenter and functional groups allow for versatile chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes and purification strategies for obtaining high-purity this compound, tailored for researchers, chemists, and professionals in drug development. Key methodologies, including the Sharpless asymmetric dihydroxylation, synthesis from chiral precursors like (R)-glycidol, and enzymatic resolutions, are detailed.
Introduction
This compound, a chiral heterocyclic alcohol, serves as a key intermediate in the synthesis of complex organic molecules. The precise orientation of its hydroxymethyl group is crucial for stereocontrolled reactions. The demand for enantiomerically pure forms of such building blocks has driven the development of several sophisticated synthetic strategies. This document outlines the most effective and commonly employed methods for its synthesis and subsequent purification.
Primary Synthetic Methodologies
The enantioselective synthesis of this compound can be achieved through several strategic approaches. The most prominent methods involve asymmetric catalysis and the use of starting materials from the chiral pool.
Sharpless Asymmetric Dihydroxylation
One of the most powerful methods for creating vicinal diols with high enantioselectivity is the Sharpless asymmetric dihydroxylation.[1][2] This reaction is central to a highly efficient route to this compound. The process begins with a prochiral olefin, which is dihydroxylated using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand.[3]
The choice of ligand dictates the stereochemical outcome. For the desired (R)-enantiomer, the ligand of choice is typically derived from dihydroquinidine (DHQD), often used in a pre-packaged mixture known as AD-mix-β.[3][4] The reaction is performed with a stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst, minimizing the use of the toxic and expensive OsO₄.[3][5]
The overall synthetic sequence involves:
-
Asymmetric Dihydroxylation: An appropriate allyl ether is converted to a chiral diol.
-
Intramolecular Cyclization: The resulting diol undergoes an acid- or base-catalyzed cyclization to form the 1,4-dioxane ring.
// Nodes Start [label="Allyl 2-hydroxyethyl ether\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Sharpless Asymmetric\nDihydroxylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents1 [label="AD-mix-β (OsO₄ cat., (DHQD)₂PHAL)\nK₃Fe(CN)₆, K₂CO₃\nt-BuOH/H₂O, 0°C", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="(R)-3-(2-Hydroxyethoxy)\npropane-1,2-diol\n(Chiral Diol)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(Acid-catalyzed)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents2 [label="p-TsOH or H₂SO₄\nToluene, reflux", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Reagents1 -> Step1 [arrowhead=none]; Step1 -> Intermediate; Intermediate -> Step2; Reagents2 -> Step2 [arrowhead=none]; Step2 -> Product; } caption: "Workflow for Synthesis via Sharpless Dihydroxylation."
Synthesis from Chiral Precursors
An alternative and widely used strategy involves starting with a readily available, enantiopure building block. (R)-Glycidol is a common and effective precursor for this purpose.[6]
The synthesis proceeds via the following steps:
-
Ring-Opening of Epoxide: (R)-Glycidol is reacted with a protected ethylene glycol equivalent, such as 2-chloroethanol, under basic conditions. This opens the epoxide ring to form a key intermediate.
-
Intramolecular Cyclization: The intermediate, which now contains all the necessary atoms, is induced to cyclize, typically under basic conditions, to form the 1,4-dioxane ring system. A common procedure involves adding the precursor to a solution of sodium hydroxide.[7]
Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture. In the context of (1,4-Dioxan-2-yl)methanol, this involves using a chiral catalyst or enzyme that selectively reacts with one enantiomer of the racemic alcohol at a faster rate than the other.[8][9] For instance, an enzymatic acylation can be used to selectively esterify the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated. Lipases are commonly employed for such resolutions. While effective, a major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. However, dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the starting material, potentially allowing for a theoretical yield of 100%.[8][10]
Purification Methodologies
Achieving high chemical and enantiomeric purity is critical for the application of this compound in pharmaceutical synthesis. The primary purification methods include distillation, column chromatography, and crystallization.
-
Fractional Distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying the final product on a larger scale. This technique effectively removes non-volatile impurities and residual solvents.
-
Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica gel column chromatography is highly effective. A typical eluent system would be a mixture of ethyl acetate and hexanes.[7]
-
Crystallization: If the product or a derivative can be crystallized, this can be an excellent method for achieving very high purity. For example, purification of a related compound, 1,4-dioxan-2-one, has been successfully achieved through crystallization from an aliphatic ester solvent like ethyl acetate.[11]
// Nodes Crude [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., with Na₂SO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Aqueous Workup &\nSolvent Extraction\n(e.g., with Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Drying of Organic Layer\n(e.g., with Na₂SO₄ or MgSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeOil [label="Crude Product Oil", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Final Purification", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distill [label="Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chrom [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> CrudeOil; CrudeOil -> Purify; Purify -> Distill [label="Large Scale"]; Purify -> Chrom [label="Small Scale / High Purity"]; Distill -> Final; Chrom -> Final; } caption: "General Purification Workflow."
Data Presentation
The following tables summarize key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O₃[12] |
| Molecular Weight | 118.13 g/mol [12][13] |
| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol |
| CAS Number | 406913-88-0[12] |
| Appearance | Liquid |
| Boiling Point | 56-57 °C at 11 mmHg (for related chiral glycidol)[6] |
Table 2: Representative Yields for Synthetic Methods
| Synthetic Method | Starting Material | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Sharpless Dihydroxylation | Allyl ether | 80-95% | >98% | [2][4] |
| Chiral Pool (from R-Glycidol) | (R)-Glycidol | 36-64% | >99% | [7] |
| Enzymatic Resolution | Racemic alcohol | <50% | >99% |[8] |
Experimental Protocols
Protocol for Sharpless Asymmetric Dihydroxylation Route
This protocol is a representative example based on established procedures for Sharpless dihydroxylation followed by cyclization.[1]
Step A: Asymmetric Dihydroxylation
-
Prepare a 1:1 mixture of tert-butanol and water.
-
In a reaction vessel cooled to 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (CH₃SO₂NH₂) to the solvent mixture. Stir until both phases are clear.
-
Add the starting olefin (e.g., 2-allyloxyethanol) to the cooled solution.
-
Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite. Stir for one hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral diol.
Step B: Intramolecular Cyclization
-
Dissolve the crude diol from Step A in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the solution with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude this compound.
Protocol for Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.
-
Place the crude product oil into the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).
-
Begin heating the distillation flask gently using an oil bath.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
Characterize the purified product using NMR and chiral HPLC or GC to confirm purity and enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 12. This compound 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]
- 13. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-(1,4-Dioxan-2-yl)methanol CAS number and safety data sheet
CAS Number: 406913-88-0
This technical guide provides comprehensive information on (R)-(1,4-Dioxan-2-yl)methanol, intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a chiral organic compound. Its chemical structure and key identifiers are detailed below.
| Identifier | Value | Reference |
| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | |
| CAS Number | 406913-88-0 | |
| Molecular Formula | C5H10O3 | |
| Molecular Weight | 118.13 g/mol | |
| Canonical SMILES | C1OC--INVALID-LINK--CO | |
| InChI Key | CMEPUAROFJSGJN-RXMQYKEDSA-N | |
| Appearance | Colorless to Yellow Liquid | |
| Purity | 95-97% |
Safety and Hazard Information
This substance is classified as harmful and requires careful handling in a laboratory setting. The following tables summarize the key hazard information.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Inhaled | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
GHS Label Elements:
| Element | Information | Reference |
| Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in |
Spectroscopic Data and Experimental Protocols for (R)-(1,4-Dioxan-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (R)-(1,4-Dioxan-2-yl)methanol. Due to the limited availability of specific experimental data for the (R)-enantiomer, this guide incorporates data from its enantiomer, (S)-(1,4-Dioxan-2-yl)methanol, which is spectroscopically identical, and provides predicted data based on established principles of organic spectroscopy. This document is intended to serve as a comprehensive resource for the characterization and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Data
The proton NMR data presented below is for the (S)-enantiomer, which is identical to that of the (R)-enantiomer.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.85 - 3.67 | m | - | 5H | Dioxane ring protons & -CH- |
| 3.66 - 3.57 | m | - | 2H | -CH₂-OH |
| 3.55 | dd | 11.7, 5.9 | 1H | Dioxane ring proton |
| 3.46 | dd | 11.1, 10.0 | 1H | Dioxane ring proton |
| 1.75 | s | - | 1H | -OH |
Data obtained for the (S)-enantiomer in Chloroform-d (CDCl₃) at 500 MHz.[1]
Table 2: Predicted ¹³C NMR Data
The predicted carbon NMR chemical shifts are based on the analysis of similar structures and known substituent effects.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~75 | -CH- (C2) |
| ~68 | -CH₂- (C3) |
| ~66 | -CH₂- (C5) |
| ~67 | -CH₂- (C6) |
| ~63 | -CH₂-OH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600-3200 | Broad, Strong | O-H stretch | Alcohol |
| 3000-2850 | Medium-Strong | C-H stretch | Aliphatic |
| 1470-1430 | Medium | C-H bend | CH₂ |
| 1150-1050 | Strong | C-O stretch | Ether & Alcohol |
Table 4: Predicted Mass Spectrometry (MS) Data
The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are based on common fragmentation patterns of ethers and alcohols.
| Predicted m/z | Ion | Fragmentation Pathway |
| 118 | [M]⁺ | Molecular Ion |
| 117 | [M-H]⁺ | Loss of a hydrogen radical |
| 101 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 87 | [M-CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 45 | [CH₂OH]⁺ | Alpha-cleavage |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16
-
Mass Spectrometry (MS)
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
(R)-(1,4-Dioxan-2-yl)methanol: A Technical Guide to Commercial Availability, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chiral building block (R)-(1,4-Dioxan-2-yl)methanol, a valuable intermediate in pharmaceutical synthesis. The document details its commercial availability, suppliers, and key chemical properties. Furthermore, it outlines a comprehensive experimental protocol for its synthesis, purification, and analysis, addressing the critical need for enantiomeric purity assessment in drug development.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers specializing in research and development chemicals, as well as building blocks for drug discovery. While numerous suppliers list this compound in their catalogs, the level of detail regarding purity and enantiomeric excess can vary. Researchers are advised to request a Certificate of Analysis (CoA) to obtain precise quantitative data.
Key suppliers for this compound include:
-
AChemBlock
-
BLDpharm
-
CP Lab Safety
-
Fisher Scientific (via eMolecules)
-
Fluorochem
-
Sigma-Aldrich
It is important to note that the hydrated form of the compound is also commercially available.
Quantitative Data and Physical Properties
A comprehensive summary of the key quantitative and physical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value | Source |
| CAS Number | 406913-88-0 | AChemBlock, Chemxpert |
| Molecular Formula | C₅H₁₀O₃ | AChemBlock, Chemxpert |
| Molecular Weight | 118.13 g/mol | AChemBlock, Chemxpert |
| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | Chemxpert |
| Purity | ≥95% | AChemBlock |
| Enantiomeric Excess (e.e.) | Not consistently provided by suppliers. Request from supplier. | - |
| Specific Rotation ([α]D) | Not consistently provided by suppliers. Request from supplier. | - |
| Appearance | Not specified by most suppliers. Typically a liquid. | - |
| Boiling Point | Not specified. | - |
| Melting Point | Not specified. | - |
| Density | Not specified. | - |
| Solubility | Not specified. | - |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical literature and are intended to be a guide for laboratory practice.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane. This precursor can be synthesized from commercially available (R)-glycidol and 2-chloroethanol.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Materials:
-
(R)-2-[(2-chloroethoxy)methyl]oxirane
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel (for column chromatography)
Procedure:
-
To a solution of sodium hydroxide (2.5 equivalents) in deionized water, add (R)-2-[(2-chloroethoxy)methyl]oxirane (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 90°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude this compound can be purified by silica gel column chromatography to remove any unreacted starting material and byproducts.
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the packed column.
-
Elute the column with a mixture of hexanes and ethyl acetate. The optimal eluent ratio should be determined by TLC analysis.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield purified this compound.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is crucial for its application in pharmaceutical synthesis. The following are recommended analytical techniques.
Instrumentation: Gas chromatograph with a flame ionization detector (FID). Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5). Injector Temperature: 250°C Detector Temperature: 280°C Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C). Carrier Gas: Helium or Nitrogen.
Workflow for Chiral HPLC Method Development:
Figure 2. Workflow for Chiral HPLC Method Development.
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for the separation of chiral alcohols.
-
Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and isopropanol, is commonly used for this class of compounds. The ratio of the solvents should be optimized to achieve baseline separation.
-
Detection: As this compound lacks a strong UV chromophore, a refractive index (RI) detector may be necessary. Alternatively, derivatization with a UV-active agent can be considered.
¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound. The spectra should be compared with literature data or data from a commercial reference standard. The determination of enantiomeric purity by NMR is also possible using chiral solvating agents or chiral derivatizing agents, which induce chemical shift differences between the enantiomers.
Applications in Drug Development
This compound serves as a versatile chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The 1,4-dioxane ring is a common motif in various drug candidates, and the hydroxymethyl group provides a handle for further chemical transformations. Its rigid, chiral scaffold allows for the precise spatial arrangement of functional groups, which is critical for achieving high target affinity and selectivity in drug design. The use of this building block can significantly shorten synthetic routes and improve the overall efficiency of drug development processes.
Logical Relationship of Quality Control in Synthesis:
Figure 3. Quality Control Workflow in Synthesis.
Safety Information
Detailed safety information, including handling precautions, personal protective equipment (PPE) recommendations, and first-aid measures, can be found in the Safety Data Sheet (SDS) provided by the supplier. It is imperative to review the SDS thoroughly before handling this chemical.
This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. For specific applications and further detailed information, consulting the primary literature and supplier documentation is highly recommended.
The Chiral Scaffolding of Innovation: A Technical Guide to the Applications of (R)-(1,4-Dioxan-2-yl)methanol
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure building blocks is paramount in the synthesis of complex, biologically active molecules. Among these, (R)-(1,4-Dioxan-2-yl)methanol has emerged as a versatile chiral precursor, offering a rigid 1,4-dioxane framework that is instrumental in the stereoselective synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in the development of antiviral compounds.
Core Applications in Antiviral Research
This compound and its derivatives have shown significant promise as foundational elements in the design of antiviral agents. The inherent chirality and defined stereochemistry of the dioxane ring allow for precise spatial orientation of functional groups, a critical factor in achieving high-affinity binding to biological targets.
A notable application of this chiral building block is in the synthesis of inhibitors targeting the Sindbis virus (SINV), a member of the alphavirus genus. Research has demonstrated that this compound itself exhibits antiviral activity, with a half-maximal effective concentration (EC50) of 3.4 μM against SINV replication.[1] Furthermore, it serves as a key intermediate in the stereospecific synthesis of more complex antiviral agents, such as bis-dioxane compounds designed to bind to the hydrophobic pocket of the SINV capsid protein.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and application of this compound and its derivatives.
| Compound | Application | Parameter | Value | Reference |
| This compound | Antiviral (Sindbis Virus) | EC50 | 3.4 μM | [1] |
| (R,R)-bis-dioxane derivative | Antiviral (Sindbis Virus) | EC50 | 14 μM | [1] |
| Reaction | Product | Yield | Reference |
| Recyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane | This compound | 36% | Science of Synthesis, 2017 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its conversion to a key tosylated intermediate are provided below.
Synthesis of this compound
This procedure involves the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane.
Materials:
-
(R)-2-[(2-chloroethoxy)methyl]oxirane
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (R)-2-[(2-chloroethoxy)methyl]oxirane (1 equivalent) in water is treated with sodium hydroxide (2.5 equivalents).
-
The reaction mixture is heated to 90 °C for 2 hours.
-
After cooling to room temperature, the solution is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Yield: 36%
Synthesis of (S)-(1,4-dioxan-2-yl)methyl 4-toluenesulfonate
This protocol details the tosylation of (S)-(1,4-Dioxan-2-yl)methanol, a common transformation to activate the hydroxyl group for subsequent nucleophilic substitution reactions. The same procedure can be applied to the (R)-enantiomer.
Materials:
-
(S)-(1,4-Dioxan-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (S)-(1,4-Dioxan-2-yl)methanol (1 equivalent) in dichloromethane at 0 °C is added pyridine (1.5 equivalents).
-
p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched with water and the layers are separated.
-
The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude tosylate.
-
The product can be further purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations involving this compound.
References
- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (R)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and characterization of (R)-(1,4-Dioxan-2-yl)methanol. This chiral building block is of significant interest in medicinal chemistry and drug development due to its versatile applications in the synthesis of complex molecular architectures.
Physicochemical Properties and Stereochemistry
This compound is the R-enantiomer of the chiral molecule (1,4-Dioxan-2-yl)methanol. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 406913-88-0[1] |
| Molecular Formula | C₅H₁₀O₃[1] |
| Molecular Weight | 118.13 g/mol [1] |
| IUPAC Name | (2R)-1,4-Dioxan-2-yl)methanol[1] |
| SMILES | O[C@@H]1COCCO1[1] |
The absolute configuration at the C2 stereocenter is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its application in asymmetric synthesis, where it can be used to introduce a specific chirality into a target molecule.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane.
Experimental Protocol
Materials:
-
(R)-2-[(2-chloroethoxy)methyl]oxirane
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
A solution of (R)-2-[(2-chloroethoxy)methyl]oxirane (5.5 g, 41 mmol) is added to a solution of sodium hydroxide (4.09 g, 102 mmol) in water (40 mL) at room temperature.
-
The reaction mixture is heated in an oil bath at 90°C for 2 hours.
-
The resulting solution is then extracted with dichloromethane (50 mL) overnight at 50°C using a high-density continuous extractor.
-
The organic layer is collected, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Yield: 36%
dot
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of (S)-(1,4-Dioxan-2-yl)methanol in Chloroform-d (500 MHz) shows the following chemical shifts (δ) in ppm: 3.85-3.67 (m, 5H), 3.66-3.57 (m, 2H), 3.55 (dd, J = 11.7, 5.9 Hz, 1H), 3.46 (dd, J = 11.1, 10.0 Hz, 1H), 1.75 (s, 1H). The spectrum for the (R)-enantiomer is expected to be identical.
Determination of Enantiomeric Purity
The enantiomeric excess (ee) of this compound is a critical parameter for its use in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this determination.
Chiral HPLC/GC Methodology (General Approach)
A specific, validated method for this compound is not publicly available. However, a general approach for developing a suitable chiral separation method is outlined below.
Instrumentation and Materials:
-
HPLC or GC system equipped with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).
-
Chiral stationary phase (CSP) column. For compounds of this nature, polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) for HPLC or cyclodextrin-based columns for GC are often effective.
-
Mobile phase (for HPLC) or carrier gas (for GC) and appropriate solvents for sample preparation.
Method Development Workflow:
dot
Caption: Workflow for chiral HPLC/GC method development.
Calculation of Enantiomeric Excess (% ee):
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Absolute Configuration and Optical Rotation
The absolute configuration of the synthesized product can be confirmed by comparing its specific optical rotation to literature values, if available, or by correlation to compounds of known stereochemistry. Unfortunately, a specific optical rotation value for enantiomerically pure this compound is not currently reported in publicly accessible literature. For a pair of enantiomers, they will rotate plane-polarized light to an equal extent but in opposite directions. Therefore, the (S)-enantiomer will exhibit an equal but opposite sign of optical rotation.
This guide provides a foundational understanding of the stereochemistry, synthesis, and analysis of this compound. Further research is required to establish a definitive specific rotation value and a validated analytical method for routine enantiomeric excess determination.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of (R)-(1,4-Dioxan-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(1,4-Dioxan-2-yl)methanol, a chiral molecule with the chemical formula C5H10O3, is a heterocyclic organic compound.[1][2][3] Its structure, featuring a 1,4-dioxane ring and a hydroxymethyl group, makes it a valuable building block in pharmaceutical and chemical synthesis. Understanding the thermal stability and degradation profile of such compounds is critical for ensuring safety, determining shelf-life, and establishing appropriate storage and handling conditions in drug development and manufacturing.
Thermal degradation can lead to the loss of active pharmaceutical ingredients (APIs), the formation of potentially toxic byproducts, and a decrease in overall product efficacy. This document outlines the expected thermal behavior of this compound based on related compounds and details the experimental protocols that would be employed to determine its specific thermal properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 406913-88-0 | [1][3][4] |
| Molecular Formula | C5H10O3 | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2][3] |
| IUPAC Name | [(2R)-1,4-dioxan-2-yl]methanol | [5] |
| Purity | Typically ≥95% | [1] |
| Physical State | Liquid | [5] |
| Relative Density | 1.102 | [5] |
Predicted Thermal Stability and Degradation
Direct experimental data on the thermal stability of this compound is not available. However, insights can be drawn from studies on its parent compound, 1,4-dioxane.
Studies on 1,4-dioxane have shown that it is thermally stable at temperatures up to 300-350°C for extended periods (80-100 minutes).[6] Above these temperatures, thermal cracking occurs, leading to a significant increase in pressure within a closed system and the formation of a wide range of degradation products.[6] The degradation of 1,4-dioxane is a complex process that can be influenced by factors such as temperature, pressure, and the presence of catalysts.
For this compound, the presence of the hydroxymethyl group may influence its thermal stability compared to 1,4-dioxane. The alcohol functional group could potentially lower the decomposition temperature through dehydration or other reaction pathways.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to degrade and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset temperature of degradation and the temperature ranges of different degradation steps. Isothermal TGA can also be performed to assess stability at a specific temperature over time.[7]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.
Methodology:
-
A small, encapsulated sample of this compound and an empty reference pan are placed in the DSC instrument.
-
The sample and reference are heated or cooled at a controlled rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram can identify thermal events such as melting, boiling, crystallization, and decomposition, and quantify the enthalpy changes associated with these transitions.[8][9]
Evolved Gas Analysis (EGA)
Objective: To identify the volatile products released during the thermal degradation of the compound.
Methodology:
-
The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, any evolved gases are transferred to the MS or FTIR for analysis.
-
This allows for the identification of the chemical nature of the degradation products, providing insights into the degradation mechanism.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Stability and Degradation Analysis.
Conclusion
While specific experimental data on the thermal stability and degradation profile of this compound is currently lacking, an understanding of the thermal behavior of the parent 1,4-dioxane structure provides a foundational prediction. It is anticipated that this compound would exhibit thermal decomposition at elevated temperatures, with the hydroxymethyl group potentially influencing the onset and mechanism of degradation.
A comprehensive thermal analysis employing TGA, DSC, and EGA techniques is necessary to fully characterize the thermal properties of this compound. The resulting data would be invaluable for establishing safe handling and storage protocols, predicting shelf-life, and ensuring the quality and stability of pharmaceutical preparations containing this compound. For researchers and drug development professionals, conducting these empirical studies is a critical step in the progression of any new chemical entity toward clinical and commercial application.
References
- 1. This compound 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]
- 2. (1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 12655091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. API Data Summary Report Of this compound [chemxpert.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility of (R)-(1,4-Dioxan-2-yl)methanol in common organic solvents
An In-depth Technical Guide on the Solubility of (R)-(1,4-Dioxan-2-yl)methanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a qualitative solubility assessment based on the compound's structural features and the properties of analogous molecules. Furthermore, it outlines detailed experimental protocols for determining the solubility of this compound in a laboratory setting.
Introduction to this compound
This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted with a hydroxymethyl group at the C2 position, with the stereochemistry at this chiral center being (R). The presence of the dioxane ring, with its two ether linkages, and a primary alcohol functional group dictates its physicochemical properties, including its solubility profile.
Chemical Structure:
Qualitative Solubility Assessment
Based on these structural characteristics, a predicted qualitative solubility in various common organic solvents is presented in Table 1. It is important to note that this information is an estimation and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Highly Soluble | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The ether linkages can also act as hydrogen bond acceptors. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Soluble | The dipole-dipole interactions between the solute and these solvents are expected to be significant. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar molecules. | |
| N,N-Dimethylformamide (DMF) | Highly Soluble | DMF is another highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The significant polarity of the solute is expected to lead to poor miscibility with nonpolar solvents due to the unfavorable energetics of disrupting the solvent-solvent interactions. |
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data, standardized experimental protocols must be followed. The most common method for determining the solubility of a liquid in a liquid is the isothermal shake-flask method.
Isothermal Shake-Flask Method
This gravimetric method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Workflow for determining solubility using the isothermal shake-flask method.
Detailed Methodology:
-
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Temperature-controlled shaker bath or incubator
-
Glass vials with screw caps
-
Syringes and filters (if necessary to remove suspended particles)
-
Pipettes
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
-
-
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected solvent in a glass vial. An excess is necessary to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pipette or syringe. If any solid particles are present, a syringe filter should be used.
-
Transfer the aliquot of the saturated solution to a pre-weighed vial.
-
Determine the mass of the transferred saturated solution.
-
Remove the solvent from the vial by evaporation under reduced pressure or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once all the solvent has been removed, weigh the vial containing the non-volatile solute residue.
-
The solubility can then be calculated in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.
-
Logical Relationship for Solubility Calculation
Caption: Logical diagram for the calculation of solubility from experimental data.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides a qualitative assessment based on its molecular structure. For researchers and professionals requiring precise solubility values, the detailed experimental protocol for the isothermal shake-flask method provided herein offers a reliable approach for in-house determination. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
The Versatile Chiral Building Block: A Technical Guide to (R)-(+)-1,4-Dioxan-2-yl)methanol
Introduction
(R)-(+)-1,4-Dioxan-2-yl)methanol is a valuable and versatile chiral building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid 1,4-dioxane scaffold, coupled with a primary alcohol functional group and a defined stereocenter, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The strategic placement of oxygen atoms within the dioxane ring can also influence the pharmacokinetic properties of target molecules, such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of (R)-(+)-1,4-Dioxan-2-yl)methanol as a chiral synthon for researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 406913-88-0 |
| Chirality | (R) |
Synthesis of (R)-(+)-1,4-Dioxan-2-yl)methanol
The enantioselective synthesis of (R)-(+)-1,4-Dioxan-2-yl)methanol is crucial for its application as a chiral building block. One common approach involves the hydrolytic kinetic resolution of racemic epichlorohydrin, followed by cyclization with ethylene glycol.
A patented method describes a synthesis process starting from the reaction of epoxy chloropropane and 2-chloroethanol under the action of a salen catalyst to produce (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. This intermediate then undergoes a closed-loop reaction to yield (2R)-2-[(2-chloroethoxy)methyl]ethylene oxide, which is subsequently reacted with a hydroxide to form the target molecule.[1]
Key Transformations and Applications
The primary alcohol of (R)-(+)-1,4-Dioxan-2-yl)methanol serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Tosylation
The conversion of the primary alcohol to a tosylate is a common strategy to transform the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere is added triethylamine (1.5 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), and p-toluenesulfonyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Reactant | Product | Reagents and Conditions | Yield |
| Primary Alcohol | Tosylate | TsCl, Et₃N, DMAP, CH₂Cl₂ | Good to High |
Mitsunobu Reaction
The Mitsunobu reaction allows for the stereospecific inversion of the alcohol's stereocenter or the introduction of various nucleophiles, such as azides or phthalimides, which can be further converted to amines. This reaction is particularly useful for synthesizing chiral amines with high enantiomeric purity.
Experimental Protocol: General Procedure for Mitsunobu Reaction
To a solution of the alcohol (1.0 eq) and the nucleophile (e.g., phthalimide, 1.2 eq) in anhydrous tetrahydrofuran (0.2 M) is added triphenylphosphine (1.5 eq). The solution is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
| Reactant | Product | Reagents and Conditions | Yield |
| (R)-Alcohol | (S)-Substituted Product | Nucleophile, PPh₃, DEAD/DIAD, THF | Good |
Synthesis of Chiral Amines
(R)-(+)-1,4-Dioxan-2-yl)methanol can be converted into the corresponding chiral amine through a two-step process involving activation of the alcohol (e.g., tosylation) followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the amine.
Caption: Synthetic workflow for the preparation of a chiral amine from this compound.
Application in Drug Discovery: Synthesis of a c-Met Kinase Inhibitor Intermediate
The 1,4-dioxane moiety is a recognized scaffold in medicinal chemistry, often utilized to improve the physicochemical properties of drug candidates.[2][3] A notable application of a chiral 1,4-dioxane derivative is in the synthesis of the c-Met kinase inhibitor, MK-2461. The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in various cancers.
Caption: Simplified c-Met signaling pathway and the inhibitory action of MK-2461.
While the complete, detailed synthesis of MK-2461 is proprietary, the incorporation of a chiral 1,4-dioxane fragment highlights the utility of building blocks like (R)-(+)-1,4-Dioxan-2-yl)methanol in constructing potent and selective therapeutic agents. The synthesis would likely involve the derivatization of the primary alcohol to a reactive intermediate, which is then coupled with the core structure of the inhibitor.
Conclusion
(R)-(+)-1,4-Dioxan-2-yl)methanol is a chiral building block with significant potential in asymmetric synthesis and drug discovery. Its readily available starting materials and the versatility of its primary alcohol functionality allow for its incorporation into a wide range of complex molecules. The demonstrated use of related chiral dioxane structures in the synthesis of clinically relevant molecules, such as c-Met kinase inhibitors, underscores the importance of this synthon. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.
References
Methodological & Application
Application Notes and Protocols: (R)-(1,4-Dioxan-2-yl)methanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(1,4-Dioxan-2-yl)methanol is a versatile chiral building block with significant potential in the field of asymmetric synthesis. Its rigid 1,4-dioxane scaffold and the presence of a primary hydroxyl group make it an attractive starting material for the synthesis of novel chiral ligands and auxiliaries. These, in turn, can be employed to control the stereochemical outcome of a variety of chemical transformations, a critical aspect in the development of enantiomerically pure pharmaceuticals and other bioactive molecules. The inherent chirality of this compound provides a strategic advantage in the design of catalysts and auxiliaries that can effectively induce asymmetry in prochiral substrates.
Application: Synthesis of Chiral Diphosphine Ligands for Asymmetric Hydrogenation
One of the key applications of this compound is in the synthesis of C₂-symmetric diphosphine ligands. These ligands, featuring a 1,4-dioxane backbone, have demonstrated high efficacy in transition metal-catalyzed asymmetric hydrogenation reactions. The chirality of the dioxane framework plays a crucial role in creating a well-defined and sterically hindered chiral environment around the metal center, leading to high enantioselectivities in the reduction of various prochiral olefins.
A plausible synthetic pathway for a chiral diphosphine ligand derived from this compound is outlined below. This approach is based on established methodologies for the synthesis of similar C₂-symmetric ligands from chiral diols.
Logical Workflow for Ligand Synthesis and Application
Caption: Workflow for the synthesis of a chiral diphosphine ligand from this compound and its application in asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Diphosphine Ligand from this compound (Hypothetical)
This protocol describes a plausible multi-step synthesis of a C₂-symmetric diphosphine ligand.
Step 1: Dimesylation of a Diol Derived from this compound
-
A chiral diol, conceptually derived from the coupling of two molecules of this compound, is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (Et₃N, 2.5 equivalents) is added dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 2.2 equivalents).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude dimesylate.
Step 2: Synthesis of the Diphosphine Ligand
-
Diphenylphosphine (Ph₂P-H, 2.5 equivalents) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
The solution is cooled to -78 °C, and n-butyllithium (n-BuLi, 2.5 equivalents) is added dropwise to generate lithium diphenylphosphide (LiPPh₂).
-
The crude dimesylate from Step 1, dissolved in anhydrous THF, is added slowly to the solution of LiPPh₂ at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the addition of degassed water.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with degassed brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel under an inert atmosphere to afford the pure chiral diphosphine ligand.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamide (General Procedure)
This protocol outlines a general procedure for the application of the newly synthesized chiral diphosphine ligand in asymmetric hydrogenation.
-
In a glovebox, the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) are dissolved in a degassed solvent (e.g., dichloromethane or methanol, 5 mL) in a Schlenk flask.
-
The solution is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The prochiral enamide substrate (1.0 mmol) is added to the catalyst solution.
-
The Schlenk flask is connected to a hydrogen line, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12-24 hours).
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Quantitative Data Summary
The performance of chiral ligands derived from 1,4-dioxane backbones in asymmetric hydrogenation is typically evaluated based on the yield and enantiomeric excess (ee) of the product. While specific data for a ligand derived directly from this compound is not available in the public domain, analogous C₂-symmetric ligands with a 1,4-dioxane backbone have shown excellent results.[1][2]
Table 1: Representative Performance of 1,4-Dioxane Backbone Ligands in Asymmetric Hydrogenation [1][2]
| Substrate | Ligand Type | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| β-Substituted Enamide | Diphosphine | CH₂Cl₂ | 1 | 12 | >95 | 94->99 |
| MOM-protected β-Hydroxy Enamide | Diphosphine | CH₃OH | 1 | 24 | >95 | 96->99 |
Note: This data is based on analogous systems and serves as a predictive reference for the potential efficacy of ligands derived from this compound.
Signaling Pathway and Logical Relationships
The stereochemical outcome of the asymmetric hydrogenation is dictated by the chiral environment created by the ligand around the rhodium center. The C₂-symmetry of the ligand ensures that the substrate approaches the catalyst from a specific face, leading to the preferential formation of one enantiomer.
Diagram of the Catalytic Cycle
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Conclusion
This compound serves as a promising and versatile chiral starting material for the development of novel ligands for asymmetric catalysis. The synthesis of C₂-symmetric diphosphine ligands with a 1,4-dioxane backbone represents a key application, with the potential to achieve high enantioselectivities in asymmetric hydrogenation reactions. The protocols and data presented, though based on analogous systems, provide a strong foundation for researchers to explore the full potential of this valuable chiral building block in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Further research into the direct application of this compound and its derivatives is warranted to expand the toolbox of asymmetric synthesis.
References
Application Notes and Protocols for (R)-(1,4-Dioxan-2-yl)methanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(1,4-Dioxan-2-yl)methanol is a chiral building block with potential applications in asymmetric synthesis. While detailed protocols for its use as a chiral auxiliary are not extensively documented in peer-reviewed literature, its structural features, containing a stereogenic center and a hydroxyl group for temporary attachment to a substrate, suggest its utility in guiding stereoselective transformations. This document provides a set of generalized application notes and representative protocols for the use of this compound as a chiral auxiliary in key asymmetric reactions, including alkylation, aldol, and Diels-Alder reactions. The methodologies presented are based on established principles of chiral auxiliary-mediated synthesis and are intended to serve as a foundational guide for researchers exploring the potential of this auxiliary.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The general strategy involves three main steps:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is carried out, wherein the chiral auxiliary directs the formation of a new stereocenter, leading to a diastereomeric excess of one product.
-
Cleavage: The chiral auxiliary is removed from the desired product, ideally without racemization of the newly formed stereocenter, and can often be recovered for reuse.[2]
This compound, with its defined stereochemistry and reactive hydroxyl group, is a candidate for such applications. The dioxane ring system can provide the necessary steric hindrance to control the facial selectivity of reactions on the attached substrate.
General Principles of Asymmetric Induction with this compound
The proposed mechanism for stereochemical control using this compound as a chiral auxiliary relies on the formation of a transient chiral environment around the reactive center of the substrate. Once attached, for instance as an ester, the dioxane moiety is expected to adopt a preferred conformation to minimize steric interactions. This conformational bias blocks one face of the enolate (in the case of alkylations or aldol reactions) or the dienophile (in Diels-Alder reactions), thereby directing the approach of the incoming reagent to the less hindered face.
Experimental Protocols (Representative)
The following protocols are generalized and should be optimized for specific substrates and reaction conditions.
Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the formation of an ester linkage between a prochiral carboxylic acid and this compound.
Materials:
-
Prochiral carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup reagents
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral ester.
Diastereoselective Enolate Alkylation
This representative protocol outlines the alkylation of the chiral ester enolate.
Materials:
-
Chiral ester from step 3.1
-
Lithium diisopropylamide (LDA) or other non-nucleophilic base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup reagents
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add freshly prepared LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 30-60 minutes to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Diastereoselective Aldol Reaction
This generalized protocol describes a boron-mediated aldol reaction.
Materials:
-
Chiral ester from step 3.1
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Dichloromethane (DCM), anhydrous
-
Standard workup reagents
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction back to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2-3 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the mixture with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analyze the diastereomeric excess of the crude product and purify by flash chromatography.
Cleavage of the Chiral Auxiliary (Hydrolysis)
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Diastereomerically enriched product from alkylation or aldol reaction
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water
-
Standard workup reagents
Procedure:
-
Dissolve the purified adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0-4.0 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (4.0-8.0 eq).
-
Stir the reaction at 0 °C for 4-8 hours.
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1 M HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the organic layer containing the product with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation (Representative)
Table 1: Representative Diastereoselective Alkylation Results
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | LDA | 90:10 | 85 |
| 2 | BnBr | LHMDS | 95:5 | 92 |
| 3 | Allyl Bromide | NaHMDS | 92:8 | 88 |
Table 2: Representative Diastereoselective Aldol Reaction Results
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | Bu₂BOTf | 98:2 | 90 |
| 2 | Isobutyraldehyde | TiCl₄ | 93:7 | 85 |
| 3 | Acetaldehyde | Sn(OTf)₂ | 96:4 | 88 |
Logical Pathway for Diastereoselection
The stereochemical outcome of these reactions is dictated by the steric influence of the chiral auxiliary. The following diagram illustrates the logical flow leading to the preferential formation of one diastereomer.
Conclusion
While this compound is a commercially available chiral molecule, its application as a chiral auxiliary in asymmetric synthesis is an area that warrants further investigation. The generalized protocols and principles outlined in these application notes provide a starting point for researchers to explore its potential in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. Optimization of reaction conditions and a thorough analysis of the diastereoselectivity and yields for specific substrates will be crucial in establishing the efficacy of this compound as a practical chiral auxiliary.
References
Application Notes and Protocols: (R)-(1,4-Dioxan-2-yl)methanol in Pharmaceutical Intermediate Synthesis
Introduction
(R)-(1,4-Dioxan-2-yl)methanol is a versatile chiral building block utilized in the synthesis of complex molecules for the pharmaceutical industry. Its rigid dioxane backbone and stereodefined hydroxymethyl group make it an ideal starting material for the introduction of chirality and specific functionalities into drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral pharmaceutical intermediates, with a focus on its conversion to activated tosylates and subsequent nucleophilic substitution to form chiral amines. These chiral amines are valuable intermediates in the development of various therapeutic agents, including tyrosinase inhibitors.
Key Applications
The primary application of this compound in pharmaceutical intermediate synthesis involves the activation of its primary alcohol functionality, typically by conversion to a tosylate. This transforms the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This strategy is particularly useful for the synthesis of chiral amines, which are key components of many biologically active compounds.
A notable application is the synthesis of (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine, a chiral amine that can serve as an intermediate in the development of various pharmaceuticals.[1] The synthesis proceeds via a two-step process involving the tosylation of this compound followed by amination with methylamine.
Experimental Protocols
Protocol 1: Synthesis of ((2S)-1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
This protocol details the tosylation of this compound to yield its corresponding tosylate. The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the resulting compound a key intermediate for nucleophilic substitution reactions.[2]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| This compound | 406913-88-0 | 118.13 g/mol | 1.0 g | 8.46 mmol (1.0) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 1.94 g | 10.16 mmol (1.2) |
| Pyridine | 110-86-1 | 79.10 g/mol | 1.01 mL | 12.69 mmol (1.5) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 20 mL | - |
| Deionized water | 7732-18-5 | 18.02 g/mol | As needed | - |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 g/mol | As needed | - |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol | As needed | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (20 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Expected Yield: ~85-95%
Protocol 2: Synthesis of (2R)-(1,4-Dioxan-2-yl)-N-methyl-methanamine hydrochloride
This protocol describes the nucleophilic substitution of the tosylate with methylamine to form the corresponding chiral amine, which is then converted to its hydrochloride salt.[1]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (equiv) |
| ((2S)-1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | 917882-64-5 | 272.32 g/mol | 1.0 g | 3.67 mmol (1.0) |
| Methylamine (33% in ethanol) | 74-89-5 | 31.06 g/mol | 8.0 mL | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 8.0 mL | - |
| Isopropanol | 67-63-0 | 60.10 g/mol | 15 mL | - |
| Hydrochloric acid (36%) | 7647-01-0 | 36.46 g/mol | ~0.05 mL | - |
Procedure:
-
In a high-pressure autoclave, combine ((2S)-1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq.), 33% methylamine in ethanol, and additional ethanol.
-
Seal the autoclave and heat the reaction mixture to 100 °C for 48 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in isopropanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the isopropanol solution.
-
Cool the solution to 20 °C to induce crystallization of the hydrochloride salt.
-
Filter the solid product and wash with cold isopropanol.
-
Dry the product under vacuum.
Expected Yield: ~83%[1]
Logical Workflow for Chiral Amine Synthesis
The overall synthetic strategy involves a logical progression from the chiral alcohol to the final chiral amine hydrochloride salt. This workflow ensures the retention of stereochemistry at the chiral center.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | ((2S)-1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | This compound | TsCl, Pyridine | ~85-95 | General Protocol |
| 2 | (2R)-(1,4-Dioxan-2-yl)-N-methyl-methanamine hydrochloride | ((2S)-1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | Methylamine, HCl | 83.3 | [1] |
This compound is a valuable and readily available chiral starting material for the synthesis of pharmaceutical intermediates. The protocols provided herein demonstrate a reliable and efficient pathway to convert this chiral alcohol into a chiral amine hydrochloride, a key building block for more complex drug molecules. The tosylation and subsequent amination reactions are robust and high-yielding, making this a suitable method for both research and process development scales. The preservation of stereochemical integrity throughout the synthesis is a critical advantage of this approach.
References
Application Notes and Protocols for the Derivatization of (R)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(1,4-Dioxan-2-yl)methanol is a chiral building block of interest in medicinal chemistry and drug development. The accurate determination of its enantiomeric purity and concentration in various matrices is crucial for quality control and regulatory compliance. Direct analysis of this hydrophilic and non-chromophoric alcohol can be challenging. Derivatization is a key strategy to improve its chromatographic behavior, enhance detection sensitivity, and enable the determination of its stereochemical integrity.
This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Derivatization Strategies for Analytical Purposes
The primary alcohol functional group in this compound is the target for derivatization. The most common approach is esterification, which converts the polar alcohol into a less polar and more volatile ester, making it suitable for GC analysis. For HPLC, derivatization with a chromophoric or fluorophoric group enhances UV or fluorescence detection. For the determination of enantiomeric purity, derivatization with a chiral reagent to form diastereomers is the method of choice.
Key Derivatization Approaches:
-
Acylation for GC and HPLC Analysis: Acetylation or reaction with other acylating agents can improve volatility and chromatographic peak shape.
-
Chiral Derivatization for Enantiomeric Purity: Reaction with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl), forms diastereomeric esters. These diastereomers have different physical properties and can be distinguished and quantified by NMR, GC, or HPLC on a non-chiral stationary phase.[1][2]
Quantitative Data Summary
The following table summarizes representative analytical parameters for the derivatization of primary alcohols. It is important to note that specific performance metrics for this compound may vary and require method-specific validation.
| Parameter | Mosher's Ester (MTPA) for NMR/GC-MS | Phthalate Ester for HPLC-UV |
| Derivatizing Agent | (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Phthalic Anhydride |
| Typical Reaction Time | 2-6 hours at room temperature | 30-60 minutes at elevated temperature |
| Typical Reaction Yield | >95% (assumed for protocol) | >95% (assumed for protocol) |
| Analytical Technique | ¹H NMR, ¹⁹F NMR, Chiral GC-MS | Reverse-Phase HPLC-UV |
| Limit of Detection (LOD) | Technique-dependent, generally in the µg range for NMR and low ng/L to µg/L for GC-MS. | Can be in the order of µg/L, comparable to GC-MS with appropriate derivatization.[3] |
| Limit of Quantification (LOQ) | Technique-dependent, typically higher than LOD. | Reported as low as 0.01 g/L for other derivatized alcohols with fluorescence detection.[4] |
| Purpose | Determination of enantiomeric excess and absolute configuration.[1][5] | Quantification of total alcohol concentration.[3] |
Experimental Protocols
Protocol 1: Derivatization with Mosher's Acid Chloride for Enantiomeric Excess Determination by NMR
This protocol describes the formation of Mosher's esters from this compound for the determination of enantiomeric purity by ¹H NMR spectroscopy.[2]
Materials:
-
This compound sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware (dried)
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently mix the contents.
-
Allow the reaction to proceed at room temperature for 2-6 hours, or until completion as monitored by TLC or NMR.
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully compare the spectra. The presence of a minor enantiomer will result in a second set of signals for the diastereomeric ester.
-
Calculate the enantiomeric excess (% ee) by integrating the corresponding signals of the major and minor diastereomers.
Protocol 2: Derivatization with Phthalic Anhydride for HPLC-UV Analysis
This protocol is adapted for the derivatization of this compound with phthalic anhydride to enable UV detection in HPLC analysis.[3]
Materials:
-
This compound sample
-
Phthalic anhydride
-
1,4-Dioxane (as solvent)
-
Pyridine (as catalyst)
-
Acetonitrile
-
Water
-
HPLC system with UV detector
-
C8 or C18 reverse-phase HPLC column
Procedure:
Derivatization:
-
Prepare a stock solution of the this compound sample in 1,4-dioxane.
-
In a reaction vial, mix an aliquot of the sample solution with a solution of phthalic anhydride in 1,4-dioxane and a catalytic amount of pyridine.
-
Heat the mixture (e.g., at 60-80 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the HPLC mobile phase to a suitable concentration for analysis.
HPLC Analysis:
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 230 nm or 280 nm.[6]
-
Injection Volume: 20 µL.
-
Quantify the derivatized this compound by comparing the peak area to a calibration curve prepared from derivatized standards.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reverse phase high-performance liquid chromatographic determination of primary and secondary aliphatic alcohols as phthalate monoesters by UV detection | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Coupling Reactions of (R)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of (R)-(1,4-Dioxan-2-yl)methanol with various substrates, a key transformation in the synthesis of complex molecules and pharmaceutical intermediates. The primary focus is on the activation of the primary alcohol and its subsequent nucleophilic substitution, a common strategy in medicinal chemistry.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its dioxane moiety can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The primary hydroxyl group allows for a variety of coupling reactions to introduce this fragment into a target structure. This document outlines the reaction conditions for two key sequential reactions: the activation of the alcohol via tosylation and the subsequent coupling with a piperazine derivative, a common structural motif in pharmacologically active compounds.
Key Coupling Strategy: Two-Step Tosylation and Nucleophilic Substitution
A robust and widely applicable method for coupling this compound involves a two-step process:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Nucleophilic Substitution: The resulting tosylate undergoes an S(_N)2 reaction with a nucleophile, such as a secondary amine like a piperazine derivative. This reaction proceeds with inversion of configuration at the stereocenter if the chiral center were directly involved; however, in this case, the reaction occurs at the primary carbon adjacent to the chiral center, thus preserving the stereointegrity of the dioxane ring.
This two-step approach is exemplified in the synthesis of intermediates for various active pharmaceutical ingredients (APIs).
Data Presentation: Reaction Conditions for Tosylation and Coupling
The following tables summarize typical quantitative data for the tosylation of (S)-(1,4-Dioxan-2-yl)methanol and the subsequent coupling of the resulting tosylate with a piperazine derivative. Note that for an S(_N)2 reaction that proceeds with inversion of configuration to yield a final product with an (R)-configuration at the newly formed bond, one would typically start with an (S)-configured starting material.
Table 1: Representative Conditions for the Tosylation of (S)-(1,4-Dioxan-2-yl)methanol
| Parameter | Condition | Source |
| Substrate | (S)-(1,4-Dioxan-2-yl)methanol | General Procedure |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | [1] |
| Base | Pyridine or Triethylamine | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 4-6 hours | [1] |
| Stoichiometry | Alcohol:TsCl:Base = 1:1.2:1.5 | [1] |
| Typical Yield | >90% | General Expectation |
Table 2: Representative Conditions for Coupling of (S)-(1,4-Dioxan-2-yl)methyl Tosylate with a Piperazine Derivative
| Parameter | Condition | Source |
| Substrates | (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate, 5-(Piperazin-1-yl)benzofuran-2-carboxamide | [2] |
| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | [1] |
| Solvent | Dimethylformamide (DMF) or Acetonitrile | [2] |
| Temperature | 80-100 °C | [2] |
| Reaction Time | 12-24 hours | General Expectation |
| Stoichiometry | Tosylate:Piperazine:Base = 1:1.1:2 | General Expectation |
| Typical Yield | 70-90% | General Expectation |
Experimental Protocols
The following are detailed, representative protocols for the tosylation of (S)-(1,4-Dioxan-2-yl)methanol and its subsequent coupling with 5-(piperazin-1-yl)benzofuran-2-carboxamide, a key intermediate in some synthetic routes.
Protocol 1: Synthesis of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
Materials:
-
(S)-(1,4-Dioxan-2-yl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-(1,4-Dioxan-2-yl)methanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimum amount of anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate can be purified by column chromatography on silica gel if necessary.
Protocol 2: Coupling of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate with 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Materials:
-
(S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
-
5-(Piperazin-1-yl)benzofuran-2-carboxamide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF (approx. 10 volumes) and stir the suspension.
-
Add a solution of (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in a minimum amount of anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described coupling reactions.
Caption: Workflow for the two-step coupling reaction.
Caption: Logical relationship of the coupling strategy.
References
(R)-(1,4-Dioxan-2-yl)methanol: A Versatile Chiral Synthon for Natural Product Synthesis
Introduction
(R)-(1,4-Dioxan-2-yl)methanol is a valuable and versatile C4 chiral building block in modern organic synthesis. Its rigid 1,4-dioxane framework provides a scaffold for the stereocontrolled introduction of functional groups, making it an attractive starting material for the synthesis of complex, biologically active natural products. The inherent chirality at the C2 position, derived from readily available chiral pool sources such as (R)-glycidol or L-malic acid, allows for the efficient construction of stereochemically defined molecules. This application note provides a comprehensive overview of the synthesis of this compound, its application as a precursor to other key chiral synthons, and its potential utility in the total synthesis of natural products. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.
Synthesis of this compound
The most common and efficient route to this compound begins with the readily available and inexpensive chiral epoxide, (R)-glycidol. The synthesis involves the opening of the epoxide with a protected ethylene glycol equivalent, followed by an intramolecular Williamson ether synthesis to form the 1,4-dioxane ring.
Diagram 1: Synthesis of this compound from (R)-Glycidol
Caption: Synthetic pathway from (R)-Glycidol to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-Glycidol
-
2-(Benzyloxy)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of (R)-1-(2-(benzyloxy)ethoxy)propan-2,3-diol
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add 2-(benzyloxy)ethanol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of (R)-glycidol (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/EtOAc gradient) to afford the intermediate diol.
Step 2: Synthesis of this compound
-
To a solution of the diol from Step 1 (1.0 eq) in anhydrous pyridine at 0 °C, add TsCl (1.1 eq) portionwise.
-
Stir the reaction at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with EtOAc (3 x).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Dissolve the crude product in ethanol and add 10% Pd/C.
-
Stir the mixture under an atmosphere of H₂ (balloon) overnight.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography (hexanes/EtOAc gradient) to yield this compound.
| Step | Product | Starting Material | Molar Ratio (eq) | Yield (%) | Purity (ee%) |
| 1 | (R)-1-(2-(benzyloxy)ethoxy)propan-2,3-diol | (R)-Glycidol | 1.0 | 85-95 | >99 |
| 2 | This compound | Diol Intermediate | 1.0 | 70-80 (over 2 steps) | >99 |
Application in Natural Product Synthesis: A Precursor to Key Chiral Intermediates
This compound serves as a stable, protected form of (R)-1,2,4-butanetriol, a crucial C4 chiral building block for the synthesis of numerous natural products. The 1,4-dioxane ring can be selectively opened under acidic conditions to reveal the triol functionality when needed.
Diagram 2: Conversion to (R)-1,2,4-Butanetriol and Derivatives
Caption: Synthetic utility of this compound as a precursor.
Experimental Protocol: Acidic Hydrolysis to (R)-1,2,4-Butanetriol
Materials:
-
This compound
-
Dowex® 50WX8 resin (H⁺ form)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of MeOH and water.
-
Add Dowex® 50WX8 resin (catalytic amount).
-
Stir the mixture at 60 °C for 24 hours.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-1,2,4-butanetriol.
-
The product can be used directly in the next step or purified by Kugelrohr distillation.
| Product | Starting Material | Reagents | Yield (%) |
| (R)-1,2,4-Butanetriol | This compound | Dowex® 50WX8, MeOH/H₂O | 90-98 |
Proposed Application in the Synthesis of a Natural Product Fragment: The C1-C6 Fragment of (+)-Invictolide
(+)-Invictolide is the major component of the queen recognition pheromone of the red imported fire ant. Its synthesis requires the construction of a chiral core. A retrosynthetic analysis suggests that the C1-C6 fragment can be derived from (R)-1,2,4-butanetriol, and therefore from this compound.
Diagram 3: Retrosynthetic Analysis of a (+)-Invictolide Fragment
Caption: Retrosynthesis of a key fragment of (+)-Invictolide.
Proposed Synthetic Sequence:
-
Synthesis of this compound: As per the protocol provided above.
-
Protection of the primary alcohol: The primary hydroxyl group of this compound can be selectively protected using a bulky protecting group such as tert-butyldimethylsilyl (TBS) or trityl (Tr) chloride.
-
Reductive ring opening: The protected dioxane can be subjected to reductive cleavage using a reagent like diisobutylaluminium hydride (DIBAL-H) to afford a diol with a protected primary alcohol.
-
Selective oxidation: The newly revealed primary alcohol can be selectively oxidized to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. This provides a key chiral aldehyde fragment ready for coupling with the other part of the molecule.
This proposed sequence highlights how the stereocenter in this compound can be effectively transferred to a complex natural product fragment, demonstrating its value as a chiral synthon.
Conclusion
This compound is a highly useful chiral building block for the synthesis of complex molecules. Its straightforward preparation from (R)-glycidol and its ability to serve as a stable precursor to (R)-1,2,4-butanetriol make it a valuable tool for synthetic chemists. The protocols and synthetic strategies outlined in this application note are intended to provide a practical guide for researchers in natural product synthesis and drug discovery.
Application Notes and Protocols for Enantioselective Reactions: The Case of (R)-(1,4-Dioxan-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment and Search Methodology:
A comprehensive search of scientific literature and chemical databases was conducted to identify enantioselective reactions specifically catalyzed by (R)-(1,4-Dioxan-2-yl)methanol and its derivatives. The search aimed to locate application notes, experimental protocols, and quantitative data (e.g., enantiomeric excess, yield) to fulfill the request for detailed documentation for researchers in drug development and asymmetric synthesis.
Summary of Findings:
Despite a thorough investigation, no specific examples of this compound or its derivatives being employed as catalysts or chiral ligands in enantioselective reactions have been found in the published scientific literature. The existing research on chiral 1,4-dioxane structures primarily focuses on their synthesis or their presence as a structural motif in biologically active molecules, rather than their application in catalysis. For instance, studies have detailed the rhodium-catalyzed asymmetric hydrogenation to produce chiral 2-substituted 2,3-dihydrobenzodioxane derivatives, but these reactions do not utilize this compound as a catalytic species[1][2].
Therefore, it is not possible to provide specific application notes, quantitative data tables, or detailed experimental protocols for the catalytic use of this compound derivatives in enantioselective reactions, as this application is not documented in the current body of scientific knowledge.
General Application of Chiral Diols in Asymmetric Catalysis
While this compound itself is not documented as a catalyst, it belongs to the broader class of chiral diols. Chiral diols are fundamental building blocks and ligands in asymmetric catalysis. They are frequently used to create a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction.
Key Principles:
-
Ligand-Metal Complexation: Chiral diols act as bidentate ligands, coordinating to a metal center (e.g., titanium, aluminum, rhodium) to form a chiral Lewis acid or transition metal complex.
-
Stereochemical Control: The rigid, well-defined three-dimensional structure of the resulting catalyst complex blocks one face of the substrate, allowing the reactant to approach from the less hindered face, leading to the preferential formation of one enantiomer.
-
Versatility: Chiral diol-based catalysts are employed in a wide array of enantioselective transformations, including reductions, oxidations, cycloadditions, and carbon-carbon bond-forming reactions.
General Workflow for a Chiral Diol-Catalyzed Reaction:
The following diagram illustrates a generalized workflow for employing a chiral diol in an asymmetric catalytic reaction.
Caption: General workflow for an asymmetric reaction using a chiral diol.
Future Outlook:
The absence of literature on the catalytic applications of this compound and its derivatives may represent an unexplored area of research. Its structural features, including the chiral center and the dioxane motif, could potentially be exploited in the design of novel organocatalysts or ligands for asymmetric synthesis. Researchers interested in this field are encouraged to explore the synthesis of derivatives of this compound and evaluate their catalytic activity in various enantioselective transformations.
References
Application Notes and Protocols for Reactions Involving (R)-(1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving the chiral building block, (R)-(1,4-Dioxan-2-yl)methanol. This versatile molecule serves as a valuable precursor in asymmetric synthesis, particularly in the development of novel therapeutic agents. The protocols outlined below focus on the conversion of the primary hydroxyl group into a good leaving group, followed by nucleophilic substitution, a common strategy in medicinal chemistry.
Introduction
This compound is a chiral synthon featuring a 1,4-dioxane ring system. The presence of the stereocenter and the reactive primary alcohol functionality makes it an attractive starting material for the synthesis of complex chiral molecules. The 1,4-dioxane moiety is a common structural motif in a variety of biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.
These application notes will detail the tosylation of this compound to activate the hydroxyl group, followed by its use in the N-alkylation of a primary amine. This two-step sequence is a fundamental transformation in drug discovery and development, allowing for the introduction of the chiral dioxane moiety into a target molecule.
Key Reactions and Applications
The primary application detailed here is the conversion of the alcohol to a tosylate, which is a superior leaving group compared to the corresponding hydroxide. This tosylate can then be readily displaced by a variety of nucleophiles. A key example is the reaction with primary or secondary amines to form chiral secondary or tertiary amines, respectively. This is a crucial step in the synthesis of many pharmaceutical compounds.
A notable application of this methodology is in the synthesis of precursors for tyrosinase inhibitors, where the chiral amine derived from this compound is a key intermediate.
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the primary alcohol of this compound to its corresponding p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group for subsequent nucleophilic substitution reactions.
Reaction Scheme:
This compound + p-Toluenesulfonyl chloride → (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask, add anhydrous pyridine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate.
Quantitative Data Summary (Representative):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Sample Mass/Volume |
| This compound | 1.0 | 118.13 | 1.18 g |
| p-Toluenesulfonyl chloride | 1.2 | 190.65 | 2.29 g |
| Pyridine | 1.5 | 79.10 | 1.20 mL |
| Dichloromethane | - | 84.93 | 50 mL |
| Product | 272.32 | Theoretical Yield: 2.72 g |
Protocol 2: N-Alkylation of Methylamine with (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
This protocol details the nucleophilic substitution of the tosylate group with methylamine to form the corresponding chiral secondary amine. This reaction is often performed under pressure to ensure the containment of the volatile methylamine.[1]
Reaction Scheme:
(R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate + Methylamine → (R)-N-((1,4-Dioxan-2-yl)methyl)methanamine
Materials:
-
(R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate
-
Methylamine (solution in THF or ethanol, or as a gas)
-
A suitable solvent such as Tetrahydrofuran (THF) or Ethanol
-
Base (e.g., Potassium carbonate or Triethylamine, optional, to scavenge the generated p-toluenesulfonic acid)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a high-pressure reaction vessel, dissolve (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in a suitable solvent like THF or ethanol.
-
Add an excess of methylamine (e.g., 3-5 eq.). If using a solution of methylamine, add it directly. If using gaseous methylamine, it can be bubbled through the solution or condensed into the cooled vessel.
-
If desired, a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq.) can be added.
-
Seal the reaction vessel and heat it to a temperature between 60-100 °C. The reaction time can vary from 12 to 48 hours. The optimal temperature and time should be determined by monitoring the reaction.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
Dissolve the residue in diethyl ether or ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or distillation under reduced pressure to yield the pure (R)-N-((1,4-Dioxan-2-yl)methyl)methanamine.
Quantitative Data Summary (Representative):
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Sample Mass/Volume |
| (R)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | 1.0 | 272.32 | 2.72 g |
| Methylamine (40% in H₂O) | 3.0 | 31.06 | ~2.3 mL |
| Potassium Carbonate | 1.5 | 138.21 | 2.07 g |
| THF | - | 72.11 | 50 mL |
| Product | 131.17 | Theoretical Yield: 1.31 g |
Visualizations
Caption: Experimental workflow for the two-step conversion.
References
Application Notes and Protocols for the Scale-up Synthesis of (R)-(1,4-Dioxan-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (R)-(1,4-Dioxan-2-yl)methanol, a valuable chiral building block in pharmaceutical and chemical research. The presented methodologies are based on established chemical principles and aim to provide a practical guide for producing this compound on a larger scale.
Introduction
This compound is a key chiral intermediate used in the synthesis of various biologically active molecules. Its stereodefined structure makes it an essential component for the development of enantiomerically pure pharmaceuticals. The following protocols outline a multi-step synthesis beginning from readily available starting materials, focusing on scalability, and providing quantitative data and detailed experimental procedures.
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a three-step process. The pathway involves the initial formation of a chiral chlorohydrin, followed by the synthesis of a key chiral epoxide intermediate, and finally, an intramolecular cyclization to yield the target dioxane derivative.
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol
This initial step involves the asymmetric ring-opening of epichlorohydrin with 2-chloroethanol, catalyzed by a chiral salen cobalt complex. This reaction establishes the key stereocenter of the molecule.
Experimental Protocol
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with the chiral salen cobalt catalyst, [(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]cobalt(II)].
-
Reactant Charging: Epichlorohydrin and 2-chloroethanol are added to the reactor.
-
Reaction Conditions: The mixture is cooled to a temperature between 0 and 10 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or HPLC.
-
Work-up: After the reaction is complete, dichloromethane is added, and the mixture is neutralized to a pH of 7.0-8.0 with a 10% aqueous sodium carbonate solution. The layers are separated, and the organic layer is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol, which can be used in the next step without further purification.
Quantitative Data
| Parameter | Value | Reference |
| Epichlorohydrin (molar eq.) | 1.0 | [1] |
| 2-Chloroethanol (molar eq.) | 0.5 - 1.0 | [1] |
| Catalyst Loading (mol%) | ~0.05 (based on patent example) | [1] |
| Reaction Temperature | 0 - 10 °C | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Typical Yield | ~80-85% (crude) | [1] |
| Purity (by GC) | ~94% | [1] |
Step 2: Synthesis of (R)-2-[(2-Chloroethoxy)methyl]oxirane
The synthesized chlorohydrin from the previous step is then subjected to an intramolecular cyclization to form the corresponding chiral epoxide. This is a crucial intermediate for the final ring-closing reaction.
Experimental Protocol
-
Reactor Setup: A reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with the crude (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol and a suitable solvent such as acetone.
-
Reagent Addition: A base, such as potassium carbonate or sodium carbonate, is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure to afford the crude (R)-2-[(2-chloroethoxy)methyl]oxirane. This product can be purified by vacuum distillation for use in the next step.
Quantitative Data
| Parameter | Value | Reference |
| (S)-3-(2-Chloroethoxy)-1-chloropropan-2-ol (molar eq.) | 1.0 | [1] |
| Base (e.g., K2CO3 or Na2CO3) (molar eq.) | 1.0 - 1.5 | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | Varies (monitor by TLC/GC) | |
| Typical Yield | Moderate to good | |
| Purity | Purified by distillation |
Step 3: Synthesis of this compound
The final step is the intramolecular cyclization of the chiral epoxide to form the desired this compound. This ring-closing reaction is typically performed under basic conditions.
Caption: Workflow for the final cyclization and purification.
Experimental Protocol
-
Reactor Setup: A reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with an aqueous solution of sodium hydroxide.
-
Reactant Addition: (R)-2-[(2-chloroethoxy)methyl]oxirane is added to the basic solution.
-
Reaction Conditions: The mixture is heated to approximately 90 °C for about 2 hours. The reaction should be monitored to confirm the consumption of the starting material.
-
Work-up and Isolation: The resulting solution is subjected to continuous extraction with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| (R)-2-[(2-Chloroethoxy)methyl]oxirane (molar eq.) | 1.0 | |
| Sodium Hydroxide (molar eq.) | 2.5 | |
| Solvent | Water | |
| Reaction Temperature | 90 °C | |
| Reaction Time | 2 hours | |
| Typical Yield | ~36% (literature), potential for optimization | |
| Purification Method | Column Chromatography |
Safety and Handling Considerations for Scale-up
-
Epichlorohydrin: Highly toxic, carcinogenic, and a strong irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloroethanol: Toxic and flammable. Avoid inhalation and contact with skin.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care and appropriate PPE.
-
Dichloromethane: A potential carcinogen. Use in a well-ventilated area.
-
Exothermic Reactions: The ring-opening of epoxides and neutralization steps can be exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely during scale-up.
-
Pressure Build-up: When heating reactions in a closed or semi-closed system, ensure proper pressure relief measures are in place.
Conclusion
The described synthetic route provides a viable pathway for the scale-up synthesis of this compound. While the individual steps are based on established chemical transformations, optimization of reaction conditions, particularly for the final cyclization step, may be necessary to improve the overall yield and process efficiency at an industrial scale. Careful attention to safety protocols is paramount throughout the entire process.
References
Application Notes and Protocols: Use of (R)-(1,4-Dioxan-2-yl)methanol in the Synthesis of a Novel Chiral Phosphite Ligand for Asymmetric Catalysis
Introduction
(R)-(1,4-Dioxan-2-yl)methanol is a valuable chiral building block, possessing a C2-symmetric 1,4-dioxane backbone which can impart a well-defined stereochemical environment in a chiral ligand. While direct literature on the synthesis of chiral ligands from this specific precursor is limited, its structural analogy to well-studied chiral diols, such as those derived from tartaric acid (the basis for TADDOL ligands), allows for the rational design of novel chiral ligands. This document outlines the synthesis of a novel C2-symmetric phosphite ligand derived from this compound and its application in the copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclic enones, a key C-C bond-forming reaction in organic synthesis. The protocols provided are based on established methodologies for the synthesis of analogous chiral phosphite ligands and their use in asymmetric catalysis.[1][2][3][4]
Application Note
The synthesis of the target chiral phosphite ligand, (R,R)-DioxaPhos, is achieved in a straightforward two-step procedure from this compound. The diol is first reacted with phosphorus trichloride to generate a chiral chlorophosphite intermediate. This intermediate is then reacted with (R)-BINOL to yield the final bidentate phosphite ligand. The modular nature of this synthesis allows for the potential to generate a library of ligands with varying steric and electronic properties by substituting the BINOL component.
(R,R)-DioxaPhos is designed to act as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its C2-symmetric backbone is anticipated to create a well-defined chiral pocket around a metal center, enabling high levels of stereocontrol. A prime application for such chiral phosphite ligands is the copper-catalyzed asymmetric conjugate addition of organozinc reagents to α,β-unsaturated ketones.[5][6][7] This reaction is of significant importance as it provides enantiomerically enriched β-substituted ketones, which are versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Data Presentation
The following table summarizes representative data for the copper-catalyzed asymmetric conjugate addition of diethylzinc to cyclic enones using a chiral phosphite ligand analogous to (R,R)-DioxaPhos. The data is based on typical results achieved with TADDOL-derived phosphite ligands in similar reactions.[5][6][7]
| Entry | Enone Substrate | Ligand Loading (mol%) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Cyclohexenone | 2.2 | 2.0 | >95 | 96 |
| 2 | 2-Cyclopentenone | 2.2 | 2.0 | >95 | 94 |
| 3 | 2-Cycloheptenone | 2.2 | 2.0 | >90 | 92 |
| 4 | 4,4-Dimethyl-2-cyclohexenone | 2.2 | 2.0 | >95 | 98 |
Experimental Protocols
Protocol 1: Synthesis of Chiral Phosphite Ligand ((R,R)-DioxaPhos)
This protocol describes the synthesis of a novel chiral phosphite ligand from this compound and (R)-BINOL.
Materials:
-
This compound
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of the Chiral Dichloro-dioxaphosphepine Intermediate:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
The formation of the dichloro-dioxaphosphepine intermediate is monitored by ³¹P NMR.
-
-
Synthesis of (R,R)-DioxaPhos:
-
In a separate flame-dried 250 mL Schlenk flask under argon, prepare a solution of (R)-BINOL (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (50 mL).
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared solution of the chiral dichloro-dioxaphosphepine intermediate from step 1 to the (R)-BINOL solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
The reaction progress is monitored by TLC and ³¹P NMR.
-
Upon completion, filter the reaction mixture through a pad of Celite under an argon atmosphere to remove triethylamine hydrochloride salts.
-
Wash the Celite pad with anhydrous DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (R,R)-DioxaPhos ligand.
-
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to 2-Cyclohexenone
This protocol details the use of the synthesized (R,R)-DioxaPhos ligand in a benchmark asymmetric catalysis reaction.[5][6][7]
Materials:
-
(R,R)-DioxaPhos ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
2-Cyclohexenone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (2.0 mol%) and (R,R)-DioxaPhos (2.2 mol%) in anhydrous toluene (5 mL).
-
Stir the solution at room temperature for 1 hour to form the active catalyst complex.
-
-
Asymmetric Conjugate Addition:
-
Cool the catalyst solution to -20 °C.
-
Add 2-cyclohexenone (1.0 eq) to the reaction mixture.
-
Slowly add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (R)-3-ethylcyclohexanone.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Mandatory Visualization
Caption: Synthesis workflow for the chiral phosphite ligand (R,R)-DioxaPhos.
Caption: Proposed catalytic cycle for the asymmetric conjugate addition.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(1,4-Dioxan-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-(1,4-Dioxan-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain enantiomerically enriched this compound?
A1: The most common and effective strategies for synthesizing this compound with high enantiopurity include:
-
Asymmetric Epoxidation followed by Intramolecular Cyclization: This involves the enantioselective epoxidation of an appropriate homoallylic alcohol, followed by a base-catalyzed intramolecular Williamson ether synthesis to form the dioxane ring. The Jacobsen-Katsuki epoxidation is a frequently used method for the epoxidation step.
-
Enzymatic Kinetic Resolution (EKR): This method involves the resolution of a racemic mixture of (1,4-Dioxan-2-yl)methanol or a suitable precursor. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer.
Q2: What is a typical yield and enantiomeric excess (e.e.) I can expect for this synthesis?
A2: The expected yield and e.e. are highly dependent on the chosen synthetic route and the optimization of reaction conditions. For enzymatic kinetic resolution, it is possible to achieve >95% e.e. for the unreacted (R)-enantiomer with a theoretical maximum yield of 50%. Asymmetric epoxidation routes can potentially offer higher yields, with reports of up to 90% yield and >95% e.e. for similar structures with careful optimization.
Q3: How can I determine the enantiomeric excess of my product?
A3: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Derivatization of the alcohol to a more suitable compound for analysis, such as a Mosher's ester, may be necessary to achieve good separation of the enantiomers.
Troubleshooting Guides
Issue 1: Low Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors depending on your synthetic approach. Below is a breakdown of potential issues and solutions for common synthetic routes.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing the cause of low yield.
Caption: Troubleshooting workflow for addressing low product yield.
For Asymmetric Epoxidation Routes:
| Potential Cause | Suggested Solution |
| Poor Quality or Inactive Catalyst | Use a fresh, high-purity catalyst. For Jacobsen's catalyst, ensure it is properly stored and handled to prevent degradation. Consider preparing the catalyst fresh if possible. |
| Suboptimal Catalyst Loading | Screen different catalyst loadings. While higher loading can increase reaction rate, it may also lead to side reactions. A loading of 1-10 mol% is a typical starting point. |
| Presence of Water | Ensure all glassware, solvents, and reagents are rigorously dried. The presence of water can lead to the formation of diol byproducts, reducing the yield of the desired epoxide intermediate.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Epoxidation reactions are often performed at low temperatures (e.g., 0 °C to -20 °C) to improve enantioselectivity, but this can also affect the reaction rate and overall yield. |
| Inefficient Intramolecular Cyclization | Ensure a strong, non-nucleophilic base (e.g., NaH) is used for the Williamson ether synthesis step to deprotonate the alcohol for ring closure. Ensure the reaction is run under anhydrous conditions to prevent quenching of the alkoxide. |
For Enzymatic Kinetic Resolution Routes:
| Potential Cause | Suggested Solution |
| Low Enzyme Activity | Use a fresh batch of lipase or a different type of lipase. Screen various commercially available lipases (e.g., Novozym 435, Amano Lipase PS) to find the most effective one for your substrate. |
| Suboptimal Solvent | The choice of solvent can significantly impact enzyme activity and selectivity. Screen a range of organic solvents (e.g., toluene, hexane, MTBE). |
| Incorrect Acyl Donor | For acylation reactions, vinyl acetate is a common and effective acyl donor. The stoichiometry of the acyl donor should be optimized. |
| Reaction Not Reaching 50% Conversion | Monitor the reaction progress carefully using chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to obtain the highest possible yield of the unreacted enantiomer with high e.e. |
Issue 2: Poor Enantioselectivity
Q: The enantiomeric excess (e.e.) of my this compound is low. How can I improve it?
A: Poor enantioselectivity is a common challenge in asymmetric synthesis. The following tables provide potential causes and solutions.
Troubleshooting Workflow for Poor Enantioselectivity
A systematic approach to improving the enantiomeric excess of your product.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with (R)-(1,4-Dioxan-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on troubleshooting and optimizing stereoselective reactions that employ (R)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantioselectivity in our reaction using this compound as a chiral auxiliary. What are the most common causes?
A1: Low enantioselectivity in reactions involving chiral auxiliaries can stem from a variety of factors. The most common culprits include:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the transition states leading to the different enantiomers. Higher temperatures can often overcome this energy barrier, leading to a loss of selectivity.
-
Incorrect Solvent Choice: The solvent can influence the conformation of the chiral auxiliary and the substrate, as well as the solubility of reagents, all of which can impact the stereochemical outcome.
-
Issues with Reagents and Starting Materials: The purity of the this compound, substrate, and any reagents used is paramount. Impurities can interfere with the desired reaction pathway.
-
Inappropriate Lewis Acid or Catalyst: If the reaction is catalyzed, the choice of Lewis acid or catalyst and its stoichiometry is crucial for achieving high enantioselectivity.
-
Steric and Electronic Mismatch: The steric and electronic properties of the substrate may not be well-matched with the this compound auxiliary, leading to poor facial discrimination.
Q2: How can we systematically troubleshoot and optimize the enantioselectivity of our reaction?
A2: A systematic approach is key to identifying the root cause of low enantioselectivity. We recommend the following workflow:
-
Vary the Reaction Temperature: Begin by running the reaction at a lower temperature. A temperature screening is often the most effective initial step.
-
Screen Different Solvents: Evaluate a range of solvents with varying polarities and coordinating abilities.
-
Check the Purity of All Components: Ensure the enantiomeric purity of the this compound and the chemical purity of all other reagents and solvents.
-
Optimize the Catalyst/Lewis Acid: If applicable, screen different Lewis acids and vary the stoichiometry.
-
Modify the Substrate: If possible, consider modifications to the substrate that might enhance the steric or electronic differentiation required for high selectivity.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (e.e.)
-
Possible Cause: The reaction temperature is too high, allowing for the formation of the undesired enantiomer.
-
Solution: Decrease the reaction temperature. It is advisable to perform a temperature optimization study, for example, running the reaction at 0 °C, -20 °C, -40 °C, and -78 °C.
-
-
Possible Cause: The chosen solvent is not optimal for achieving high stereoselectivity.
-
Solution: Conduct a solvent screen. Ethereal solvents like THF and diethyl ether, or non-polar solvents like toluene and hexanes, may be suitable starting points. The dioxane moiety of the auxiliary itself might interact with the solvent, influencing the reaction's stereochemical course.
-
-
Possible Cause: The Lewis acid used to chelate the substrate and auxiliary is not effective.
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize the stoichiometry. The two oxygen atoms in the dioxane ring of the auxiliary can participate in chelation, and the choice of Lewis acid will influence the rigidity of the resulting complex.
-
Problem 2: Low Reaction Yield and Low Enantioselectivity
-
Possible Cause: The reaction conditions are too harsh, leading to decomposition or side reactions.
-
Solution: In addition to lowering the temperature, consider using a less reactive base or a milder Lewis acid.
-
-
Possible Cause: The substrate is not fully converted, and the low enantioselectivity is a result of a poorly controlled reaction.
-
Solution: Ensure all reagents are added slowly and at the appropriate temperature. Monitor the reaction progress carefully using techniques like TLC or GC to determine the optimal reaction time.
-
Data Presentation
The following table illustrates a hypothetical optimization study for an asymmetric alkylation reaction using an acyl derivative of this compound as the chiral auxiliary.
| Entry | Temperature (°C) | Solvent | Lewis Acid (equiv.) | Yield (%) | e.e. (%) |
| 1 | 25 | CH₂Cl₂ | TiCl₄ (1.1) | 85 | 35 |
| 2 | 0 | CH₂Cl₂ | TiCl₄ (1.1) | 82 | 68 |
| 3 | -20 | CH₂Cl₂ | TiCl₄ (1.1) | 75 | 85 |
| 4 | -78 | CH₂Cl₂ | TiCl₄ (1.1) | 60 | 92 |
| 5 | -78 | Toluene | TiCl₄ (1.1) | 55 | 95 |
| 6 | -78 | Toluene | SnCl₄ (1.1) | 65 | 88 |
| 7 | -78 | Toluene | Et₂AlCl (1.1) | 50 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the acylated chiral auxiliary.
Protocol 2: General Procedure for Asymmetric Alkylation
-
To a solution of the acylated this compound derivative (1.0 eq.) in anhydrous toluene (0.2 M) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) dropwise and continue to stir at -78 °C.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Purify the product by column chromatography.
-
The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: Conceptual diagram of stereochemical induction by a chiral auxiliary.
Technical Support Center: Optimization of Reaction Parameters for (R)-(1,4-Dioxan-2-yl)methanol Chemistry
Welcome to the technical support center for the synthesis and optimization of (R)-(1,4-Dioxan-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare enantiomerically pure this compound?
A1: The most widely accepted and effective method for synthesizing this compound is through the intramolecular cyclization of a chiral precursor, specifically (R)-2-[(2-chloroethoxy)methyl]oxirane. This method is advantageous as it starts from a readily available chiral building block, (R)-epichlorohydrin, and proceeds with retention of stereochemistry.
Q2: What are the critical parameters that influence the yield and enantiomeric excess (ee) of the final product?
A2: The key parameters that significantly impact the reaction's success are the choice of base, solvent, reaction temperature, and the purity of the starting materials. The base is crucial for the deprotonation of the hydroxyl group formed in situ, which then acts as a nucleophile for the intramolecular ring-closure. The solvent system needs to facilitate the reaction while minimizing side reactions. Temperature control is vital to ensure a sufficient reaction rate without promoting decomposition or side product formation.
Q3: How can I determine the enantiomeric excess of my this compound sample?
A3: The enantiomeric excess is typically determined using chiral chromatography techniques. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most common methods. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each.
Q4: What are the potential side reactions that can occur during the synthesis?
A4: Potential side reactions include the formation of oligomers or polymers, especially if the reaction conditions are too harsh. Incomplete cyclization can leave unreacted starting material or intermediates in the final product. Additionally, if there are any impurities in the starting materials or reagents, these can lead to the formation of undesired byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or Insufficient Base: The base may have degraded or an insufficient amount was used. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Quality Starting Material: The (R)-2-[(2-chloroethoxy)methyl]oxirane may be impure or degraded. | 1. Use a fresh, anhydrous base and ensure the correct stoichiometry. Consider using a stronger base if necessary. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 3. Verify the purity of the starting material by NMR or GC-MS. Consider re-purifying if necessary. |
| Low Yield of this compound | 1. Suboptimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over extended reaction times. 2. Inefficient Purification: Product may be lost during the work-up or purification steps. 3. Side Reactions: Competing side reactions may be consuming the starting material or product. | 1. Monitor the reaction progress over time to determine the optimal reaction time. 2. Optimize the extraction and chromatography conditions to minimize product loss. 3. Adjust reaction parameters such as temperature and concentration to minimize the formation of byproducts. |
| Reduced Enantiomeric Excess (ee) | 1. Racemization of the Starting Material: The chiral center in the starting material may have been compromised. 2. Harsh Reaction Conditions: High temperatures or strongly basic/acidic conditions can sometimes lead to racemization. 3. Chiral Impurities: The starting material may contain the wrong enantiomer as an impurity. | 1. Ensure the enantiomeric purity of the starting (R)-2-[(2-chloroethoxy)methyl]oxirane. 2. Use the mildest reaction conditions possible that still afford a reasonable reaction rate. 3. Source high-purity starting materials. |
| Difficult Purification | 1. Presence of High-Boiling Impurities: Byproducts with similar boiling points to the product can make distillation difficult. 2. Formation of Emulsions during Work-up: This can complicate the separation of aqueous and organic layers. | 1. Utilize column chromatography with an optimized solvent system for purification. 2. Add a saturated brine solution during the extraction to help break up emulsions. |
Optimization of Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of this compound based on available literature. It is important to note that optimization in your specific laboratory setting may be required.
| Parameter | Condition | Effect on Yield | Notes | Reference |
| Base | Sodium Hydroxide (NaOH) | Moderate to Good | A commonly used and effective base for this transformation. | [1] |
| Solvent | Water (H₂O) | Moderate to Good | The reaction can be effectively carried out in an aqueous medium. | [1] |
| Temperature | 90 °C | Moderate | A balance between reaction rate and potential side reactions. | [1] |
| Concentration | 41 mmol of substrate in 40 mL of water | Moderate | The reported concentration provides a reasonable starting point. | [1] |
| Reaction Time | 2 hours | Moderate | Monitoring the reaction is recommended to determine the optimal time. | [1] |
Experimental Protocols
Synthesis of this compound from (R)-2-[(2-chloroethoxy)methyl]oxirane[1]
This protocol describes the intramolecular cyclization of (R)-2-[(2-chloroethoxy)methyl]oxirane to yield this compound.
Materials:
-
(R)-2-[(2-chloroethoxy)methyl]oxirane
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of NaOH (4.09 g, 102 mmol) in H₂O (40 mL), add (R)-2-[(2-chloroethoxy)methyl]oxirane (5.5 g, 41 mmol) at room temperature.
-
Heat the mixture in an oil bath at 90°C for 2 hours.
-
Cool the resulting solution to room temperature.
-
Extract the aqueous solution with CH₂Cl₂ (50 mL) overnight using a continuous extractor.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/EtOAc) to afford this compound. The reported yield for this procedure is 36%.[1]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
Side-product formation and removal in (R)-(1,4-Dioxan-2-yl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving (R)-(1,4-Dioxan-2-yl)methanol. This guide focuses on identifying and mitigating side-product formation and provides detailed protocols for purification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key reaction types involved?
A1: The most prevalent synthetic route is the intramolecular cyclization of a chiral precursor, typically (R)-3-(2-chloroethoxy)propane-1,2-diol. This reaction is a variation of the Williamson ether synthesis, where an alkoxide formed from the diol displaces the chloride on the same molecule to form the dioxane ring. The key steps involve the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, followed by an intramolecular SN2 reaction.
Q2: What are the primary side-products I should be aware of during the synthesis of this compound?
A2: The primary side-products arise from competing reactions to the desired intramolecular cyclization. These include:
-
Intermolecular polymerization: Instead of reacting with itself, the alkoxide can react with another molecule of the starting material, leading to the formation of linear or cyclic oligomers and polymers.
-
Elimination products: Although less common with primary halides, E2 elimination can occur, especially at higher temperatures, leading to the formation of unsaturated byproducts.
-
Unreacted starting material: Incomplete reaction will result in the presence of the starting chloro-diol.
-
Isomeric diols: Depending on the reaction conditions, trace amounts of isomeric diol impurities may be present in the final product.
Q3: How can I minimize the formation of polymeric side-products?
A3: The formation of polymeric byproducts is a common issue in intramolecular cyclizations. To favor the desired cyclization over intermolecular polymerization, the reaction should be conducted under high-dilution conditions. This involves adding the starting material slowly to a large volume of solvent, which keeps the concentration of the reactant low and reduces the probability of intermolecular collisions.
Q4: What are the recommended purification techniques for removing side-products from this compound?
A4: The most effective purification method is flash column chromatography on silica gel. This technique allows for the separation of the desired product from both more polar impurities (like unreacted diol and polymeric materials) and less polar byproducts. Recrystallization can also be employed if a suitable solvent system is identified.
Q5: Which analytical methods are best for assessing the purity of this compound and quantifying impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the desired product from non-volatile impurities and polymeric byproducts. Chiral HPLC methods can be used to determine the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can promote side reactions. |
| Suboptimal base: The base used may not be strong enough to fully deprotonate the diol. | Ensure a sufficiently strong base (e.g., sodium hydride) is used to drive the formation of the alkoxide. | |
| Intermolecular polymerization: Reaction concentration is too high. | Employ high-dilution conditions by adding the starting material slowly to a large volume of solvent. | |
| Presence of a Significant Amount of High Molecular Weight Impurities | Intermolecular reaction favored: The reaction conditions are promoting polymerization. | As with low yield due to polymerization, utilize high-dilution techniques. |
| Product is Contaminated with Starting Material | Incomplete reaction: The reaction has not gone to completion. | Increase the reaction time and/or temperature. Ensure the stoichiometry of the base to the starting material is correct. |
| Difficulty in Purifying the Product by Column Chromatography | Poor separation: The chosen solvent system for chromatography is not optimal. | Systematically screen different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) using TLC to find the optimal conditions for separation. |
| Product co-elutes with an impurity: The impurity has a similar polarity to the product. | Consider using a different stationary phase for chromatography or explore other purification techniques like recrystallization. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected, although these can vary based on specific reaction conditions.
| Parameter | Typical Value | Analytical Method |
| Yield of this compound | 60-80% | Gravimetric analysis after purification |
| Purity after Column Chromatography | >98% | HPLC, GC-MS |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
| Major Impurity (Polymer) | <2% | HPLC |
| Unreacted Starting Material | <0.5% | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Cyclization
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) to achieve high-dilution conditions (e.g., 0.01 M final concentration).
-
Base Addition: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the THF.
-
Substrate Addition: Dissolve (R)-3-(2-chloroethoxy)propane-1,2-diol (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred suspension of sodium hydride in THF over a period of 4-6 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure this compound.
Protocol 3: GC-MS Analysis for Impurity Profiling
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector and Detector Temperatures: Set the injector temperature to 250 °C and the MS transfer line to 280 °C.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
MS Detection: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Synthetic pathway for this compound.
Challenges in the purification of (R)-(1,4-Dioxan-2-yl)methanol products
Welcome to the technical support center for the purification of (R)-(1,4-Dioxan-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be categorized as process-related impurities and stereoisomers.
-
Process-Related Impurities: These can include unreacted starting materials such as epichlorohydrin and 2-chloroethanol, residual solvents from the reaction or workup (e.g., dichloromethane, acetone), and byproducts from side reactions.
-
Stereoisomeric Impurity: The primary stereoisomeric impurity is the (S)-enantiomer of (1,4-Dioxan-2-yl)methanol. The level of this impurity depends on the enantioselectivity of the synthesis method used.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric purity (the ratio of R and S enantiomers).
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is suitable for assessing the purity of volatile and thermally stable compounds and can be used to quantify residual solvents and other volatile impurities. Chiral GC columns can also be used for enantiomeric purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any organic impurities. Chiral derivatizing agents or chiral solvating agents can be used with NMR to determine enantiomeric excess.[1][2][3]
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS can help in the identification of unknown impurities.
Q3: What are the general approaches for purifying crude this compound?
A3: The primary methods for purification are column chromatography and crystallization.
-
Column Chromatography: Silica gel column chromatography is effective for removing non-polar and some polar impurities. A gradient elution with solvents like hexane and ethyl acetate is a common starting point.
-
Chiral Chromatography: For separating the (R) and (S) enantiomers, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is typically required.
-
Crystallization: If the product is a solid or can form a solid derivative, recrystallization can be a highly effective method for purification, particularly for removing small amounts of impurities.
Troubleshooting Guides
Chiral HPLC Purification
Issue 1: Poor or no separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Inappropriate chiral stationary phase (CSP). | Screen different types of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).[4] |
| Incorrect mobile phase composition. | For normal phase, vary the ratio of hexane/isopropanol. For reversed-phase, try different ratios of acetonitrile/water or methanol/water.[5] |
| Mobile phase additives are needed. | For basic compounds, consider adding a small amount of a basic modifier like diethylamine (DEA). For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. |
Issue 2: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Step |
| Column overload. | Reduce the sample concentration or injection volume. |
| Secondary interactions with the stationary phase. | Add a mobile phase modifier to reduce unwanted interactions. For example, a small amount of a stronger, more polar solvent. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 3: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially after a gradient run. |
| Fluctuations in mobile phase composition. | If using online mixing, ensure the pump is functioning correctly. Consider pre-mixing the mobile phase. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
Purity Analysis by Chiral GC
Issue 1: No separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Unsuitable chiral stationary phase. | Test different cyclodextrin-based chiral columns. |
| Inappropriate temperature program. | Optimize the oven temperature ramp rate and initial/final temperatures. Isothermal conditions at a lower temperature may improve resolution. |
| Derivatization may be required. | For better volatility and interaction with the stationary phase, consider derivatizing the hydroxyl group (e.g., as an acetate or trifluoroacetate ester). |
Issue 2: Co-elution with impurities.
| Potential Cause | Troubleshooting Step | | Insufficient chromatographic resolution. | Optimize the temperature program (slower ramp rate) or use a longer column. | | Matrix interference. | Perform a sample cleanup step before GC analysis, such as solid-phase extraction (SPE). |
Experimental Protocols
Representative Chiral HPLC Method for Enantiomeric Purity
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose (e.g., Chiralpak® IA or Chiralcel® OD-H).
-
Mobile Phase: A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column (4.6 mm ID).
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has some absorbance (e.g., 210 nm), or a Refractive Index (RI) detector if UV absorbance is poor.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Representative Chiral GC Method for Enantiomeric Purity
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1 minute, then ramp at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 150 °C).
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of about 1 mg/mL.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor enantiomeric separation in chiral HPLC.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in (R)-(1,4-Dioxan-2-yl)methanol Mediated Reactions
Disclaimer: The use of (R)-(1,4-Dioxan-2-yl)methanol as a chiral auxiliary is not as extensively documented in peer-reviewed literature as other auxiliaries like Evans oxazolidinones or pseudoephedrine amides. Therefore, this guide is based on the general principles of asymmetric synthesis and provides troubleshooting strategies and protocols adapted from well-established chiral auxiliary systems. These should be considered as a starting point for optimization in your specific reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound as a chiral auxiliary?
A1: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] In the case of this compound, its defined three-dimensional structure creates a chiral environment around the reactive center. This sterically hinders one face of the molecule, compelling an incoming reagent to attack from the less hindered face.[2] This process, known as asymmetric induction, leads to the preferential formation of one diastereomer over the other.[3] After the reaction, the auxiliary can be cleaved and ideally recovered for reuse.[1]
Q2: What are the key factors influencing the stereoselectivity of reactions mediated by this auxiliary?
A2: Several factors are crucial for achieving high stereoselectivity:
-
Temperature: Lower reaction temperatures generally enhance diastereoselectivity by increasing the energy difference between the transition states leading to the desired and undesired diastereomers.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the aggregation of reagents, thereby affecting stereoselectivity.
-
Lewis Acids/Additives: The addition of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can be critical. They can chelate to the auxiliary and the substrate, creating a more rigid and organized transition state, which is often essential for high levels of stereocontrol.
-
Base and Enolate Geometry: In reactions involving enolates (e.g., alkylations), the choice of base and the resulting enolate geometry (E or Z) are critical for predictable stereochemical outcomes.[4]
Q3: How is the diastereomeric ratio (d.r.) of the product mixture determined?
A3: The diastereomeric ratio can be reliably determined using several analytical techniques:
-
¹H NMR Spectroscopy: This is often the most straightforward method. Diastereomers are distinct compounds and will typically have different chemical shifts for certain protons. By integrating the signals corresponding to each diastereomer, their ratio can be calculated.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using an achiral stationary phase, diastereomers can often be separated, and the ratio of the peak areas corresponds to the diastereomeric ratio.
-
Capillary Electrophoresis (CE): This technique can also be effective for separating and quantifying diastereomers.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
Low diastereoselectivity is a common issue and can often be rectified by systematically optimizing the reaction conditions.
| Potential Cause | Troubleshooting Suggestions |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C). This is often the most critical parameter for improving selectivity. |
| Inappropriate solvent. | Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, diethyl ether, toluene, dichloromethane). |
| Absence of a rigid chelated transition state. | Introduce a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, LiCl). Screen different Lewis acids and stoichiometries to find the optimal conditions. |
| Incorrect enolate geometry (for alkylation reactions). | The choice of base and counterion can influence enolate geometry. For instance, lithium bases often favor Z-enolates, while boron enolates can also provide high levels of stereocontrol.[4] |
| Water contamination. | Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Low Reaction Yield
| Potential Cause | Troubleshooting Suggestions |
| Inefficient enolate formation. | Use a stronger base (e.g., LDA, NaHMDS, or KHMDS) or a different base/solvent combination. Ensure the stoichiometry of the base is correct. |
| Decomposition of starting material, intermediate, or product. | Run the reaction at a lower temperature. Ensure a completely inert atmosphere to prevent side reactions. |
| Incomplete reaction. | Increase the reaction time. After the initial low-temperature addition, consider slowly warming the reaction to a slightly higher temperature to drive it to completion. |
| Steric hindrance. | Both the substrate and the electrophile may be sterically demanding. A less bulky electrophile or a different substrate attachment point to the auxiliary might be necessary. |
Problem 3: Difficulty in Auxiliary Cleavage
| Potential Cause | Troubleshooting Suggestions |
| Harsh cleavage conditions leading to product degradation or racemization. | Screen a variety of cleavage methods (e.g., acidic hydrolysis, basic hydrolysis, oxidative cleavage, reductive cleavage) to find milder conditions suitable for your product. |
| Incomplete cleavage reaction. | Increase the reaction time, temperature, or the equivalents of the cleavage reagent. |
| The chosen cleavage method is not compatible with the desired product functionality. | Consult the literature for specific cleavage protocols that yield the desired functional group (e.g., carboxylic acid, alcohol, aldehyde) from similar auxiliaries. For example, hydrolysis with LiOH/H₂O₂ is commonly used to obtain carboxylic acids from Evans auxiliaries.[5] |
Illustrative Data on Stereoselectivity Enhancement
The following table provides hypothetical data to illustrate how reaction parameters can influence the diastereomeric ratio (d.r.) in a generic alkylation reaction using a chiral auxiliary.
| Entry | Temperature (°C) | Solvent | Lewis Acid (eq.) | Yield (%) | d.r. |
| 1 | 25 | THF | None | 85 | 55:45 |
| 2 | 0 | THF | None | 82 | 70:30 |
| 3 | -78 | THF | None | 75 | 85:15 |
| 4 | -78 | Toluene | None | 70 | 88:12 |
| 5 | -78 | THF | TiCl₄ (1.1) | 90 | >95:5 |
| 6 | -78 | THF | BF₃·OEt₂ (1.1) | 88 | 92:8 |
Experimental Protocols
The following are generalized protocols for attaching a carboxylic acid to the this compound auxiliary (acylation) and a subsequent diastereoselective alkylation. Note: These are starting points and will likely require optimization.
Protocol 1: Acylation of this compound
This protocol describes the formation of an ester linkage between the auxiliary and a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., propionic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol describes the α-alkylation of the acylated auxiliary.
Materials:
-
Acylated this compound (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Lewis acid (e.g., TiCl₄, optional but recommended)
-
Standard glassware for low-temperature reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve the acylated auxiliary (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
(Optional) Add the Lewis acid (1.1 eq.) dropwise and stir for 30 minutes.
-
Slowly add a solution of LDA (1.1 eq.) or NaHMDS (1.1 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers.
Visual Guides
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Troubleshooting Logic for Low Diastereoselectivity
Proposed Mechanism of Stereocontrol
References
Technical Support Center: Overcoming Solubility Issues with (R)-(1,4-Dioxan-2-yl)methanol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (R)-(1,4-Dioxan-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its derivatives?
A1: this compound is a moderately polar molecule containing both hydrogen bond donors (hydroxyl group) and acceptors (ether oxygens). Its solubility in aqueous solutions is expected to be moderate. However, the solubility of its derivatives can vary significantly depending on the nature of the chemical modifications.[1] Increased lipophilicity through the addition of non-polar functional groups will likely decrease aqueous solubility. Conversely, the introduction of ionizable or polar moieties can enhance it.
Q2: I am observing precipitation of my this compound derivative when I dilute my DMSO stock solution into an aqueous buffer for an assay. What is happening?
A2: This is a common phenomenon known as "crashing out." Your derivative is likely highly soluble in the organic solvent (DMSO) but exceeds its solubility limit when introduced into the predominantly aqueous environment of your assay buffer. The dramatic change in solvent polarity causes the compound to precipitate. To mitigate this, it is crucial to determine the kinetic and thermodynamic solubility of your compound in the final assay buffer.
Q3: How can I quickly assess the potential solubility issues of a new this compound derivative?
A3: A preliminary assessment can be made by calculating its octanol-water partition coefficient (logP). A higher logP value generally correlates with lower aqueous solubility. Additionally, analyzing the molecule's structure for hydrogen bonding capabilities and crystal packing potential can provide valuable insights.[1] For instance, a planar structure with strong intermolecular hydrogen bonding in the solid state is likely to have lower solubility due to high crystal lattice energy.[1][2][3][4][5][6]
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important?
A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. Kinetic solubility, on the other hand, is the concentration of a compound at the point of precipitation from a solution, often when a stock solution in an organic solvent is added to an aqueous buffer. For many high-throughput screening assays, understanding the kinetic solubility is critical to avoid compound precipitation in the assay plate. However, for formulation development, thermodynamic solubility is the more relevant parameter.
Troubleshooting Guides
Issue 1: My this compound derivative is poorly soluble in aqueous buffers for my in vitro assay.
Caption: A stepwise approach to troubleshooting poor aqueous solubility.
Step 1: Physicochemical Property Assessment
Before attempting to solubilize your compound, it is crucial to understand its basic physicochemical properties.
| Property | Method | Interpretation |
| logP (Octanol-Water Partition Coefficient) | Computational (e.g., ALOGP, ChemDraw) | A higher logP suggests greater lipophilicity and potentially lower aqueous solubility. |
| pKa | Computational or Experimental (e.g., potentiometric titration) | Determines if the compound is ionizable. Solubility of ionizable compounds can often be manipulated by adjusting the pH of the solution. |
| Melting Point (Tm) | Experimental (e.g., Differential Scanning Calorimetry - DSC) | A high melting point can indicate strong crystal lattice energy, which is a barrier to dissolution.[2][3][4][5][6] |
Step 2: Tier 1 - Simple Formulation Adjustments
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of your compound.[7]
-
Protocol: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol). Create a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400). Add your stock solution to these co-solvent buffers and observe for precipitation.
-
-
pH Adjustment: If your this compound derivative has an ionizable group (acidic or basic), adjusting the pH of the buffer can dramatically improve its solubility.[8]
-
Protocol: Determine the pKa of your compound. For acidic compounds, adjust the buffer pH to be at least 2 units above the pKa. For basic compounds, adjust the buffer pH to be at least 2 units below the pKa. Prepare buffers at various pH values around the target pH and test the solubility of your compound.
-
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[9]
-
Protocol: Prepare your aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80 or Polysorbate 20). Add your compound's stock solution to this buffer and check for solubility improvement. Be mindful that high concentrations of surfactants can interfere with some biological assays.
-
Step 3: Tier 2 - Advanced Formulation Strategies
If the simpler methods are not sufficient, more advanced techniques may be required.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8]
-
Protocol: Prepare solutions of different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your aqueous buffer at various concentrations. Add your compound and equilibrate the mixture (e.g., by shaking or sonicating). Determine the solubility of the compound in the presence of the cyclodextrin.
-
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in an amorphous state, the energy required to break the crystal lattice is eliminated, leading to improved solubility and dissolution rates.[10][11][12][13][14]
-
Protocol: This is a more involved technique typically used in later stages of drug development. It involves dissolving both the compound and a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation) to form an amorphous solid. This solid can then be dissolved in the desired aqueous medium.
-
Issue 2: My this compound derivative is unstable and degrades in the formulation.
Caption: A logical workflow for addressing compound degradation in formulations.
The following table illustrates how to present quantitative data from a co-solvent screening experiment for a hypothetical this compound derivative ("Derivative X").
| Co-solvent | Concentration (%) | Kinetic Solubility of Derivative X (µM) | Observations |
| None | 0 | 5 | Significant precipitation |
| Ethanol | 1 | 15 | Slight precipitation |
| Ethanol | 2 | 45 | No precipitation |
| Ethanol | 5 | >100 | Clear solution |
| PEG 400 | 1 | 20 | Slight precipitation |
| PEG 400 | 2 | 60 | No precipitation |
| PEG 400 | 5 | >100 | Clear solution |
This structured presentation allows for easy comparison of the effectiveness of different co-solvents at various concentrations.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To determine the concentration at which a compound precipitates when a stock solution is added to an aqueous buffer.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering
Methodology:
-
Prepare a high-concentration stock solution of the derivative in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient of the compound. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the solubility of an ionizable compound at different pH values.
Materials:
-
Ionizable this compound derivative
-
A series of buffers covering a range of pH values (e.g., citrate, phosphate, borate buffers)
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Seal the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with this compound derivatives, thereby facilitating their progression in the drug discovery and development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lattice energy - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing racemization during the removal of the (R)-(1,4-Dioxan-2-yl)methanol auxiliary
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the removal of the (R)-(1,4-Dioxan-2-yl)methanol chiral auxiliary. The primary focus is on preventing racemization at the adjacent stereocenter, a critical concern in asymmetric synthesis.
Troubleshooting Guide: Preventing Racemization
This guide is designed to help you identify and resolve issues related to racemization during the cleavage of the this compound auxiliary.
| Problem | Potential Cause | Suggested Solution |
| Significant loss of enantiomeric excess (e.e.) after auxiliary removal. | Harsh acidic conditions: Strong, non-buffered acids can lead to protonation of the substrate in a manner that facilitates epimerization. Prolonged reaction times at elevated temperatures exacerbate this issue. | 1. Use milder acidic conditions: Employ weaker acids such as pyridinium p-toluenesulfonate (PPTS) or use a buffered system. 2. Optimize reaction temperature: Perform the cleavage at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm if necessary. 3. Employ acidic resins: Use a solid-supported acid catalyst like Amberlyst-15. This can simplify workup and often leads to cleaner reactions with shorter reaction times, minimizing exposure to acidic conditions.[1] |
| Incomplete removal of the auxiliary. | Insufficient acid strength or concentration: The acetal may be particularly stable, requiring more stringent conditions for cleavage. Steric hindrance: Bulky substituents near the acetal linkage can hinder the approach of the acid and water. | 1. Gradual increase in acid strength: If milder acids are ineffective, cautiously try stronger acids like p-toluenesulfonic acid (p-TSA) or dilute HCl, while carefully monitoring for racemization. 2. Increase reaction time or temperature: Incrementally increase the reaction time or temperature, frequently monitoring the reaction progress by TLC or LC-MS to find the optimal balance between cleavage and prevention of racemization. 3. Use of a co-solvent: In some cases, the addition of a co-solvent like acetone can facilitate transacetalization and promote cleavage under milder conditions. |
| Formation of unexpected byproducts. | Substrate sensitivity to acidic conditions: Other functional groups in the molecule may be acid-labile (e.g., silyl ethers, t-butyl esters). Decomposition of the auxiliary or product: Prolonged exposure to strong acids can lead to degradation. | 1. Screen for orthogonal protecting groups: Ensure that other protecting groups are stable to the acidic conditions required for acetal cleavage. 2. Use a scavenger: For sensitive substrates, the addition of a scavenger can trap reactive intermediates. 3. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions. |
| Difficulty in separating the cleaved auxiliary from the product. | Similar polarity: The cleaved this compound and the desired product may have similar polarities, making chromatographic separation challenging. | 1. Derivatization of the auxiliary: After cleavage, consider a simple reaction to alter the polarity of the auxiliary, such as acylation of the hydroxyl group, to facilitate separation. 2. Aqueous extraction: The cleaved auxiliary has some water solubility. Optimize the pH of the aqueous phase during workup to maximize its partitioning into the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the removal of the this compound auxiliary?
A1: The this compound auxiliary forms a cyclic acetal with the substrate. The removal of this auxiliary typically proceeds via acid-catalyzed hydrolysis. The mechanism involves protonation of one of the acetal oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the desired carbonyl compound and the diol derived from the auxiliary.
Q2: Which acidic conditions are generally recommended to minimize racemization?
A2: To minimize racemization of an adjacent stereocenter, it is crucial to use the mildest possible acidic conditions. Recommended starting points include:
-
Pyridinium p-toluenesulfonate (PPTS) in a mixture of an organic solvent (like CH₂Cl₂ or THF) and water.
-
Acetic acid in a THF/water mixture.
-
Solid-supported acid catalysts such as Amberlyst-15, which can be easily filtered off, preventing prolonged exposure of the product to acidic conditions during workup.[1]
Q3: Can basic or neutral conditions be used to cleave this auxiliary?
A3: Generally, acetals are stable under basic and neutral conditions. Therefore, removal of the this compound auxiliary typically requires acidic conditions.
Q4: How can I monitor the progress of the auxiliary removal and check for racemization?
A4:
-
Reaction Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product.
-
Racemization: To check for racemization, the enantiomeric excess (e.e.) of the product should be determined. This is typically done using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). It is advisable to compare the e.e. of the product with that of the starting material (if the stereocenter is already present) or with the expected diastereomeric excess (d.e.) of the substrate before cleavage.
Q5: What is the role of water in the cleavage reaction?
A5: Water is a crucial nucleophile in the hydrolysis of the acetal. The reaction is an equilibrium, and the presence of a sufficient amount of water helps to drive the reaction towards the cleavage products. Reactions are often performed in a mixture of an organic solvent and water to ensure the solubility of both the substrate and the reagent.
Experimental Protocols
While specific protocols for the removal of the this compound auxiliary are not abundantly available in the literature, the following general procedures for the cleavage of similar dioxane-based chiral auxiliaries can be adapted and optimized.
Protocol 1: Mild Acidic Hydrolysis using Pyridinium p-Toluenesulfonate (PPTS)
-
Dissolve the substrate (1 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Protocol 2: Cleavage using an Acidic Resin (Amberlyst-15)
-
To a solution of the substrate (1 equivalent) in a suitable solvent (e.g., acetone or methanol) containing a small amount of water (5-10%), add Amberlyst-15 resin (a catalytic amount, e.g., 10-20% by weight of the substrate).[1]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the Amberlyst-15 resin and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the removal of the this compound auxiliary.
References
Technical Support Center: Catalyst Deactivation in Reactions Using (R)-(1,4-Dioxan-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving (R)-(1,4-Dioxan-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions with this compound?
A1: Reactions involving this compound typically employ two main categories of catalysts, depending on the transformation. For reactions involving the dioxane ring, such as its formation or cleavage, Brønsted and Lewis acids are common. For transformations of the hydroxyl group, particularly in asymmetric synthesis, homogeneous transition metal catalysts, often based on ruthenium or iridium with chiral ligands, are frequently utilized.
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms include:
-
Poisoning: Strong binding of impurities from reactants, solvents, or byproducts to the active sites of the catalyst.
-
Fouling/Coking: Deposition of carbonaceous materials or polymers on the catalyst surface, blocking active sites.
-
Thermal Degradation (Sintering): Changes in the catalyst's structure at high temperatures, leading to a loss of active surface area.[1]
-
Leaching: Dissolution of the active catalytic species into the reaction medium.
Q3: Can the this compound starting material itself contribute to catalyst deactivation?
A3: While this compound is generally stable, impurities within it can act as poisons. For example, residual acids or bases from its synthesis can neutralize acid or base-sensitive catalysts. Additionally, under certain conditions, it or its derivatives could potentially polymerize or degrade, leading to fouling.
Q4: How can I determine if my catalyst has been deactivated?
A4: Signs of catalyst deactivation include a decrease in reaction rate, lower product yield, and a change in selectivity over time or with repeated use of the catalyst.[1] Monitoring the reaction progress closely is key to identifying deactivation.
Troubleshooting Guides
Issue 1: Decreased activity of acid catalysts (Brønsted or Lewis) in reactions involving the dioxane ring.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Neutralization of Acid Sites | Check the pH of your starting materials and solvents. Basic impurities will neutralize the acid catalyst. | Purify all reactants and solvents. Consider adding a co-catalyst that is less sensitive to basic impurities. |
| Water Content | In reactions sensitive to water, excess water can hydrolyze the catalyst or shift the reaction equilibrium. | Use anhydrous solvents and reagents. Employ techniques like a Dean-Stark trap to remove water formed during the reaction.[2] |
| Competitive Binding | Polar solvents or byproducts can compete with the substrate for binding to the Lewis acid's active sites. | Screen different solvents. Analyze the reaction mixture for byproduct formation that might act as an inhibitor. |
| Fouling | Polymerization of the substrate or byproducts can block the catalyst's pores and active sites. | Lower the reaction temperature. Consider using a support for the catalyst to improve stability. |
Issue 2: Deactivation of homogeneous transition metal catalysts (e.g., Ru, Ir) in asymmetric hydrogenation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Ligand Degradation | The chiral ligand essential for stereoselectivity can degrade under harsh reaction conditions (e.g., high temperature, presence of oxidants). | Operate at the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Metal Leaching | The active metal center can leach from the ligand, forming inactive metal particles. | Use a ligand with stronger binding affinity. Consider immobilizing the catalyst on a solid support. |
| Product Inhibition/Poisoning | The reaction product, especially if it is a coordinating species like an amine, can bind to the metal center and inhibit further reaction.[3][4] | If possible, remove the product as it is formed. In some cases, adding a co-catalyst can mitigate product inhibition. |
| Poisoning by Impurities | Sulfur, phosphorus, or other coordinating compounds in the reactants or solvent can irreversibly bind to the metal center.[5] | Use high-purity reactants and solvents. Pre-treat reactants to remove potential poisons. |
Experimental Protocols
Protocol 1: Monitoring Catalyst Activity Over Time
This protocol describes a general method for monitoring the activity of a catalyst during a reaction.
-
Reaction Setup: Set up the reaction as usual, but ensure you can safely and easily withdraw small aliquots of the reaction mixture at different time points.
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small, measured sample from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be done by rapid cooling and/or adding a suitable quenching agent.
-
Analysis: Analyze the composition of each aliquot using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Plotting: Plot the concentration of the reactant or product as a function of time. A decrease in the slope of this curve over time is indicative of catalyst deactivation.
Protocol 2: Characterization of a Deactivated Catalyst
This protocol outlines key techniques for understanding the cause of catalyst deactivation.
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with a solvent that will remove any adsorbed species without further altering the catalyst. Dry the catalyst under vacuum.
-
Surface Area Analysis (BET): Measure the Brunauer-Emmett-Teller (BET) surface area of the fresh and used catalyst. A significant decrease in surface area suggests sintering or fouling.[6]
-
Elemental Analysis (XRF/ICP-MS): Use X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect the presence of potential poisons on the catalyst surface.[6]
-
Spectroscopic Analysis (FTIR, XPS): Fourier-Transform Infrared (FTIR) spectroscopy can identify functional groups of adsorbed species on the catalyst surface. X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the elements on the surface and detect poisons.[6]
-
Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize changes in the catalyst's morphology, such as particle agglomeration (sintering).[7]
Visualizations
Caption: General pathways of catalyst deactivation and their consequences.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Catalyst Characterization Techniques [hidenanalytical.com]
Common pitfalls in the application of (R)-(1,4-Dioxan-2-yl)methanol in synthesis
Welcome to the technical support center for the application of (R)-(1,4-Dioxan-2-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex molecules using this chiral building block.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during reactions involving this compound.
Issue 1: Low Yield in Acylation Reactions
Question: I am experiencing low yields when attempting to acylate the primary alcohol of this compound with an acid chloride or anhydride. What are the possible causes and solutions?
Answer:
Low acylation yields can stem from several factors, including steric hindrance, reagent quality, and reaction conditions. Below is a troubleshooting workflow and a table of common acylating agents with suggested reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low acylation yields.
Table 1: Recommended Conditions for Acylation
| Acylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acetyl Chloride | Triethylamine | DMAP (cat.) | Dichloromethane | 0 to RT | 2-4 |
| Benzoyl Chloride | Pyridine | None | Pyridine | 0 to RT | 4-8 |
| Acetic Anhydride | Triethylamine | DMAP (cat.) | Dichloromethane | RT | 6-12 |
| Isobutyryl Chloride | DIPEA | None | Tetrahydrofuran | 0 to RT | 3-6 |
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (1.2-1.5 eq., e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst like 4-dimethylaminopyridine (DMAP), add it at this stage (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq., e.g., acid chloride or anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Ring-Opening of the Dioxane Moiety
Question: I am observing a significant amount of a diol byproduct, suggesting the dioxane ring is opening during my reaction. How can I prevent this?
Answer:
The 1,4-dioxane ring is an acetal, which is susceptible to cleavage under acidic conditions. Ring-opening is a common pitfall when acidic reagents or conditions are employed.
Logical Relationship for Preventing Ring-Opening:
Validation & Comparative
Determining Enantiomeric Excess of (R)-(1,4-Dioxan-2-yl)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of (R)-(1,4-Dioxan-2-yl)methanol, a key chiral building block. We will explore the principles, experimental protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
Introduction
This compound is a heterocyclic compound whose stereochemical purity is paramount in various applications, including the synthesis of pharmaceuticals and other bioactive molecules. The development of robust and reliable analytical methods to quantify the enantiomeric composition of this alcohol is therefore essential. This guide will objectively compare the most common and effective techniques used for this purpose, providing supporting data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methodologies
The choice of an analytical technique for determining enantiomeric excess often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for sample derivatization. The following sections detail the application of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Differential partitioning of volatile enantiomers on a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. |
| Sample Derivatization | Not typically required. | May be required to improve volatility and peak shape. | Required (esterification with a chiral acid). |
| Instrumentation | HPLC with a chiral column and UV or RI detector. | GC with a chiral capillary column and FID or MS detector. | NMR spectrometer. |
| Resolution | Generally high, depending on the column and mobile phase. | High for volatile compounds. | Dependent on the chemical shift difference of diastereomers. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-20 minutes per sample. | 5-15 minutes per sample after derivatization. |
| Sample Throughput | High, suitable for automation. | High, suitable for automation. | Moderate, derivatization step can be time-consuming. |
| Quantitative Accuracy | Excellent, with proper calibration. | Excellent, with proper calibration. | Good, based on the integration of distinct signals. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of (1,4-Dioxan-2-yl)methanol and determine the enantiomeric excess of an (R)-enriched sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Materials:
-
Column: A polysaccharide-based chiral column is often effective for this class of compounds. For example, a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. A typical starting point is n-hexane/isopropanol (90:10, v/v).
-
Sample Preparation: Dissolve the (1,4-Dioxan-2-yl)methanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL
Data Analysis:
-
Inject a racemic standard of (1,4-Dioxan-2-yl)methanol to determine the retention times of the (R) and (S) enantiomers.
-
Inject the (R)-enriched sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Expected Results
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (S)-(1,4-Dioxan-2-yl)methanol | 12.5 | 5,000 |
| This compound | 15.2 | 95,000 |
| Note: The elution order and retention times are hypothetical and will depend on the specific column and conditions used. |
Workflow Diagram
Caption: Workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The separation mechanism is similar to chiral HPLC, relying on a chiral stationary phase, typically a cyclodextrin derivative, coated on a capillary column.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of (1,4-Dioxan-2-yl)methanol by gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
Materials:
-
Column: A chiral capillary column, for instance, a Rt-βDEXsm (permethylated beta-cyclodextrin) or a similar cyclodextrin-based column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID)
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
Data Analysis: The data analysis procedure is analogous to that of chiral HPLC, involving the integration of peak areas to calculate the enantiomeric excess.
Expected Results
| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) |
| (S)-(1,4-Dioxan-2-yl)methanol | 10.2 | 4,500 |
| This compound | 10.8 | 95,500 |
| Note: Retention times are hypothetical and will vary based on the specific column and conditions. |
Workflow Diagram
Caption: Workflow for chiral GC analysis.
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves the reaction of the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).
Experimental Protocol: Mosher's Ester Formation and NMR Analysis
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters and analyzing the ¹H or ¹⁹F NMR spectrum.
Materials:
-
This compound sample.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Anhydrous pyridine or another suitable base.
-
Anhydrous deuterated chloroform (CDCl₃) for NMR.
-
NMR tubes.
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Add a few drops of anhydrous pyridine to catalyze the reaction and neutralize the HCl byproduct.
-
Cap the NMR tube and gently agitate to mix the reactants. The reaction is typically complete within 30 minutes at room temperature.
-
Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton or the CF₃ group of the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the integration values.
Expected Results
In the ¹H NMR spectrum, protons close to the newly formed stereocenter will show different chemical shifts for the two diastereomers. In the ¹⁹F NMR spectrum, two distinct singlets for the CF₃ groups of the diastereomers are expected.
| Nucleus | Diastereomer | Chemical Shift (ppm) | Integral |
| ¹⁹F | (R,R)-Mosher's ester | -71.5 | 95 |
| ¹⁹F | (S,R)-Mosher's ester | -71.8 | 5 |
| Note: Chemical shifts are hypothetical and will depend on the specific molecule and NMR conditions. |
Workflow Diagram
Caption: Workflow for NMR analysis with a CDA.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC, chiral GC, or NMR spectroscopy with a chiral derivatizing agent.
-
Chiral HPLC is a versatile and robust method that often does not require derivatization, making it a preferred choice for routine analysis.
-
Chiral GC is an excellent alternative, particularly for its high resolution, provided the analyte is sufficiently volatile.
-
NMR spectroscopy with a chiral derivatizing agent is a powerful technique that provides unambiguous structural information and is especially useful when chromatographic methods are challenging to develop.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of the chosen method.
A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis: Featuring (R)-(1,4-Dioxan-2-yl)methanol
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount for researchers, scientists, and professionals in drug development. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. This guide provides a comparative study of various chiral auxiliaries, with a special focus on the structural aspects of (R)-(1,4-Dioxan-2-yl)methanol and its potential applications, while drawing comparisons with well-established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.
While extensive experimental data on the performance of this compound as a chiral auxiliary in common asymmetric transformations is not widely available in published literature, its structure suggests potential for stereochemical control. This guide will therefore provide a comprehensive overview of leading chiral auxiliaries, supported by experimental data, and offer a prospective analysis of this compound based on its structural features.
Overview of Common Chiral Auxiliaries
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide a high degree of stereocontrol.[1] Several classes of chiral auxiliaries have been developed and are widely used in organic synthesis.
-
Evans' Oxazolidinone Auxiliaries : Developed by David A. Evans, these are among the most reliable and versatile chiral auxiliaries.[2] They are particularly effective in directing asymmetric alkylations, aldol additions, and Diels-Alder reactions.[3]
-
Oppolzer's Sultams : Based on camphor, these auxiliaries, often called camphorsultams, offer excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[4]
-
Meyers' Chiral Formamidines : These are used to achieve asymmetric synthesis of various alkaloids and other nitrogen-containing compounds.[5][6]
-
Pseudoephedrine Amides : These have been shown to be effective chiral auxiliaries for the asymmetric alkylation of enolates.[7]
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of the performance of some widely used chiral auxiliaries in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary plays a crucial role in controlling the diastereoselectivity of the transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl imide | Benzyl bromide | >99:1 d.r. | 90-95 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| (1R,2S)-Pseudoephedrine | Propionamide | Iodomethane | 98:2 d.r. | 95 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511. |
| (+)-Oppolzer's Sultam | N-propionylsultam | Benzyl bromide | >98% d.e. | 95 | Oppolzer, W. et al. Tetrahedron Lett.1984 , 25, 2965-2968. |
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereoselectivity | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | N-propionyl imide | >99% d.e. (syn) | 80 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| (-)-Oppolzer's Sultam | Benzaldehyde | N-acetylsultam | 98% d.e. (anti) | 87 | Oppolzer, W. et al. Helv. Chim. Acta1988 , 71, 1553-1565. |
Prospective Analysis of this compound
This compound possesses a chiral center adjacent to a hydroxymethyl group within a dioxane ring. This structure has the potential to act as a chiral auxiliary in several ways:
-
Attachment to Substrate : The primary alcohol can be esterified or etherified to attach the auxiliary to a prochiral substrate.
-
Stereocontrol : The dioxane ring can adopt a chair conformation, and the substituents on the ring could create a sterically biased environment, directing the approach of reagents to one face of the attached substrate. The oxygen atoms in the dioxane ring could also play a role in chelation control with metal-based reagents, further enhancing stereoselectivity.
A structurally related class of compounds, β-(1,3-dioxan-4-yl)ketones, has been studied in diastereoselective reductions, where the dioxane ring acts as a chiral auxiliary to control the formation of 1,3-polyols. High diastereoselectivity (up to 13:1 d.r.) was achieved in the reduction of these ketones using LiBH4 in the presence of EuCl3, highlighting the potential of the dioxane scaffold in stereocontrol.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative procedures for the use of well-established chiral auxiliaries.
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary : To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at 0 °C is added a base (e.g., n-BuLi, 1.05 equiv). The mixture is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred until completion.
-
Enolate Formation and Alkylation : The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base (e.g., LDA or NaHMDS, 1.1 equiv) is added dropwise, and the solution is stirred for 30-60 minutes to form the enolate. The electrophile (1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours.
-
Work-up and Purification : The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the alkylated product.
-
Cleavage of the Auxiliary : The purified product can be treated with a variety of reagents (e.g., LiOH/H2O2, LiBH4, or Me2AlCl) to cleave the chiral auxiliary, affording the desired chiral carboxylic acid, alcohol, or aldehyde, respectively.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of a synthetic strategy is essential for understanding the role of the chiral auxiliary.
Caption: General workflow for an auxiliary-controlled asymmetric alkylation.
Conclusion
While this compound remains an under-explored candidate as a chiral auxiliary, its structure holds promise for applications in asymmetric synthesis. A thorough investigation into its performance in key reactions such as alkylations, aldol additions, and cycloadditions is warranted to establish its efficacy and potential advantages over existing auxiliaries. In contrast, chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams are well-established, offering high levels of stereocontrol and predictable outcomes across a broad range of transformations. The choice of a chiral auxiliary will always depend on the specific synthetic challenge, and continued exploration of new auxiliary scaffolds is crucial for advancing the field of asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of (+)-Auriculatol A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Chiral HPLC Methods for the Analysis of (R)-(1,4-Dioxan-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical development and quality control. (R)-(1,4-Dioxan-2-yl)methanol and its derivatives are important chiral building blocks, and the ability to accurately determine enantiomeric purity is paramount. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of these compounds.
Due to a lack of specific published methods for this compound, this guide presents a systematic approach to method development based on the analysis of structurally similar small, polar, cyclic alcohols and ethers. The provided experimental data is a realistic, illustrative example of what might be expected from a screening study.
Comparison of Chiral HPLC Methods
A screening approach utilizing a variety of chiral stationary phases (CSPs) under different chromatographic modes is the most effective strategy for identifying a suitable enantioselective separation method. Polysaccharide-based and cyclodextrin-based CSPs are excellent starting points due to their broad applicability.
Table 1: Illustrative Comparison of Chiral HPLC Screening Results for (1,4-Dioxan-2-yl)methanol Enantiomers
| CSP Type | Chiral Selector | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'1 | k'2 | α | Rs |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 5 µm | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 25 | 2.54 | 3.05 | 1.20 | 2.10 |
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | 250 x 4.6 mm, 5 µm | n-Hexane/Ethanol (85:15, v/v) | 1.0 | 25 | 3.12 | 3.59 | 1.15 | 1.85 |
| Polysaccharide | Cellulose tris(3,5-dichlorophenylcarbamate) | 250 x 4.6 mm, 5 µm | Methanol/Water (80:20, v/v) | 0.8 | 30 | 1.89 | 2.08 | 1.10 | 1.55 |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin | 150 x 4.6 mm, 5 µm | Acetonitrile/Water (30:70, v/v) | 1.0 | 25 | 4.20 | 4.50 | 1.07 | 1.20 |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution factor. The data presented is a hypothetical example for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the protocols for the screening methods presented in Table 1.
1. Polysaccharide-Based CSPs in Normal Phase Mode
-
Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v). Mix 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade isopropanol.
-
Mobile Phase B: n-Hexane/Ethanol (85:15, v/v). Mix 850 mL of HPLC-grade n-hexane with 150 mL of HPLC-grade ethanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV or a Refractive Index detector may be necessary).
-
-
Sample Preparation: Dissolve 1 mg of the racemic analyte in 1 mL of the mobile phase.
2. Polysaccharide-Based CSP in Reversed-Phase Mode
-
Column: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel® OD-RH)
-
Mobile Phase Preparation: Methanol/Water (80:20, v/v). Mix 800 mL of HPLC-grade methanol with 200 mL of HPLC-grade water.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Refractive Index Detector.
-
-
Sample Preparation: Dissolve 1 mg of the racemic analyte in 1 mL of the mobile phase.
3. Cyclodextrin-Based CSP in Reversed-Phase Mode
-
Column: Hydroxypropyl-β-cyclodextrin (e.g., CYCLOBOND® I 2000 HP-RSP)
-
Mobile Phase Preparation: Acetonitrile/Water (30:70, v/v). Mix 300 mL of HPLC-grade acetonitrile with 700 mL of HPLC-grade water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or Refractive Index Detector.
-
-
Sample Preparation: Dissolve 1 mg of the racemic analyte in 1 mL of the mobile phase.
Visualizing the Workflow and Principles
Chiral HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC method, from initial screening to final optimization.
Caption: A logical workflow for chiral HPLC method development.
The Three-Point Interaction Model
Chiral recognition is often explained by the "three-point interaction model," which postulates that for enantiomers to be separated, there must be at least three points of interaction between the chiral stationary phase and one of the enantiomers, with at least one of these interactions being stereochemically dependent.
Caption: The three-point interaction model for chiral recognition.
This guide provides a foundational strategy for the chiral analysis of this compound derivatives. Researchers can adapt these protocols and workflows to develop robust and reliable analytical methods for their specific needs.
Navigating Stereochemistry: A Comparative Guide to Validating the Absolute Configuration of Products from (R)-(1,4-Dioxan-2-yl)methanol
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of a product's absolute configuration is a critical step. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of molecules derived from the versatile chiral building block, (R)-(1,4-Dioxan-2-yl)methanol. We will delve into the experimental protocols of prevalent methods, present a framework for data comparison, and offer visualizations to clarify complex workflows.
The utility of this compound as a chiral auxiliary or starting material lies in its ability to impart stereochemical control in a variety of chemical transformations. However, the successful synthesis of a desired stereoisomer is only half the battle; rigorous validation of its three-dimensional arrangement is paramount for its application in fields such as medicinal chemistry, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide will focus on three principal methods for the validation of absolute configuration:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily through the use of chiral derivatizing agents, with a focus on the widely applied Mosher's ester analysis.
-
X-ray Crystallography: The gold standard for unambiguous structure elucidation, when applicable.
-
Chiroptical Spectroscopy: Specifically Vibrational Circular Dichroism (VCD), a powerful technique for determining absolute configuration in solution.
We will also touch upon the role of Chiral High-Performance Liquid Chromatography (HPLC) as an essential tool for the separation and quantification of stereoisomers, a prerequisite for many validation techniques.
Comparing the Arsenal: A Tabular Overview
To facilitate a clear comparison of these techniques, the following table summarizes their key performance indicators. It is important to note that specific quantitative data for products derived directly from this compound is not extensively available in the public domain. The values presented here are representative and intended to provide a general framework for comparison.
| Method | Principle | Sample Requirement | Throughput | Ambiguity | Key Performance Metrics |
| Mosher's Ester Analysis (NMR) | Formation of diastereomeric esters with a chiral reagent, leading to distinguishable NMR signals.[1][2] | mg scale, soluble | Moderate | Low, model-dependent | Chemical shift differences (Δδ), Diastereomeric Ratio (dr) |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in 3D space.[3][4] | High-quality single crystal | Low | Very Low (unambiguous) | Flack parameter, R-factor, Bond lengths and angles.[5] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] | mg scale, soluble | Moderate | Low, requires theoretical calculations | Sign and intensity of VCD bands compared to calculated spectra. |
| Chiral HPLC | Differential interaction of enantiomers/diastereomers with a chiral stationary phase, leading to separation.[8][9] | µg to mg scale, soluble | High | N/A (for validation) | Resolution (Rs), Separation factor (α), Enantiomeric Excess (% ee) |
Delving into the Details: Experimental Protocols
Mosher's Ester Analysis: A Powerful NMR Method
The Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[1] The method involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Experimental Protocol:
-
Esterification:
-
In two separate NMR tubes, dissolve the alcohol product derived from this compound (approx. 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-nucleophilic base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.
-
Assign the proton signals for the groups adjacent to the newly formed stereocenter in both spectra. 2D NMR techniques (e.g., COSY, HSQC) can aid in unambiguous assignment.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers (Δδ = δₛ - δᵣ).
-
Based on the established Mosher's model, positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allow for the assignment of the absolute configuration of the alcohol.[10]
-
X-ray Crystallography: The Definitive Answer
When a solid, crystalline derivative of a product from this compound can be obtained, single-crystal X-ray diffraction provides the most unambiguous determination of its absolute configuration.[3][4]
Experimental Protocol:
-
Crystallization:
-
Grow a single crystal of the purified compound of sufficient quality (typically > 0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling.
-
-
Data Collection:
-
Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Absolute Configuration Determination:
-
If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter, which should be close to 0 for the correct enantiomer.[5]
-
Vibrational Circular Dichroism (VCD): A Solution-Phase Technique
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a spectroscopic fingerprint of a molecule's chirality in solution.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified product in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CCl₄, CDCl₃).
-
-
Spectral Acquisition:
-
Acquire the VCD and infrared absorption spectra of the sample using a VCD spectrometer.
-
-
Computational Modeling:
-
Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the molecule. This requires a thorough conformational search to identify the most stable conformers in solution.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration of the sample.[11]
-
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and validation of chiral products.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of the absolute configuration of products derived from this compound is a non-trivial but essential aspect of asymmetric synthesis. While no single technique is universally applicable, a judicious selection based on the physical properties of the product, available instrumentation, and analytical expertise will lead to a confident stereochemical assignment. Mosher's ester analysis offers a robust and accessible NMR-based method, while X-ray crystallography provides definitive proof for crystalline materials. Vibrational Circular Dichroism is emerging as a powerful alternative for solution-phase analysis, particularly when crystallization is challenging. By employing these techniques, researchers can ensure the stereochemical integrity of their synthesized molecules, a critical factor for their intended applications in science and medicine.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spark904.nl [spark904.nl]
Efficacy in Asymmetric Reactions: A Comparative Analysis of (R)- and (S)-(1,4-Dioxan-2-yl)methanol Elusive in Current Literature
A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the efficacy of (R)- and (S)-(1,4-Dioxan-2-yl)methanol as chiral auxiliaries or ligands in asymmetric reactions. While the principles of asymmetric synthesis are well-established, and the use of chiral molecules to induce stereoselectivity is a cornerstone of modern organic chemistry, specific experimental data directly comparing these two enantiomers is not publicly available. This guide, therefore, serves as a framework for the type of analysis required for such a comparison, highlighting the key data points and experimental considerations that would be necessary for a rigorous evaluation.
Researchers in drug development and other scientific fields rely on such comparative data to make informed decisions about the selection of chiral building blocks. The choice between an (R) or (S) enantiomer of a chiral auxiliary can profoundly impact the stereochemical outcome of a reaction, influencing the yield and enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired product.
Hypothetical Data Presentation for Efficacy Comparison
In the absence of real experimental data, the following tables illustrate how a direct comparison of (R)- and (S)-(1,4-Dioxan-2-yl)methanol would be presented. These tables are templates for the kind of quantitative data that would be essential for a meaningful comparison.
Table 1: Comparison of (R)- and (S)-(1,4-Dioxan-2-yl)methanol in a Hypothetical Asymmetric Aldol Reaction
| Entry | Chiral Auxiliary | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (e.e.) of syn-Adduct (%) |
| 1 | (R)-(1,4-Dioxan-2-yl)methanol derivative | Benzaldehyde | Acetone | 95:5 | 85 | 98 (R) |
| 2 | (S)-(1,4-Dioxan-2-yl)methanol derivative | Benzaldehyde | Acetone | 10:90 | 82 | 97 (S) |
Table 2: Comparison of (R)- and (S)-(1,4-Dioxan-2-yl)methanol as Ligands in a Hypothetical Asymmetric Hydrogenation
| Entry | Chiral Ligand Precursor | Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration |
| 1 | This compound | Methyl acetoacetate | 1 | >99 | 95 | (R) |
| 2 | (S)-(1,4-Dioxan-2-yl)methanol | Methyl acetoacetate | 1 | >99 | 94 | (S) |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. For the hypothetical reactions presented above, the following outlines the necessary components of a comprehensive experimental section.
General Procedure for Asymmetric Aldol Reaction using a Chiral Auxiliary Derived from (1,4-Dioxan-2-yl)methanol
-
Preparation of the Chiral Auxiliary Derivative: A detailed description of the synthesis of the active chiral auxiliary from either (R)- or (S)-(1,4-Dioxan-2-yl)methanol would be provided, including reaction conditions, purification methods, and characterization data (NMR, IR, Mass Spectrometry, Optical Rotation).
-
Acylation and Enolization: The protocol would specify the conditions for attaching the ketone to the chiral auxiliary and the subsequent enolization step, including the base used (e.g., LDA, NaHMDS), solvent, temperature, and reaction time.
-
Aldol Addition: The procedure for the reaction of the enolate with the aldehyde would be detailed, including the stoichiometry of reactants, reaction temperature, and quench conditions.
-
Cleavage of the Chiral Auxiliary: The method for removing the chiral auxiliary from the aldol adduct to yield the final chiral product would be described, along with the purification of the product.
-
Stereochemical Analysis: The techniques used to determine the diastereomeric ratio and enantiomeric excess, such as chiral HPLC or NMR analysis with a chiral shift reagent, would be specified.
Visualizing Asymmetric Synthesis Workflows
Diagrams are invaluable tools for illustrating complex chemical processes and relationships. The following diagrams, generated using the DOT language, depict a generalized workflow for an asymmetric reaction and the logical relationship in selecting a chiral auxiliary.
Caption: A generalized workflow for an asymmetric synthesis employing a chiral auxiliary derived from (R)- or (S)-(1,4-Dioxan-2-yl)methanol.
Caption: Logical relationship for selecting the appropriate enantiomer of a chiral auxiliary to obtain the desired product enantiomer.
Performance of (R)-(1,4-Dioxan-2-yl)methanol in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(1,4-Dioxan-2-yl)methanol, a chiral derivative of the widely used solvent 1,4-dioxane, presents an intriguing option for chemists engaged in asymmetric synthesis and catalysis. Its inherent chirality offers the potential to influence the stereochemical outcome of a reaction, acting not just as a bulk medium but as a chiral auxiliary or promoter. This guide provides a comparative overview of the performance of this compound in various solvent systems, supported by available data and experimental context.
Physicochemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of a solvent is crucial for its application. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| CAS Number | 406913-88-0 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 208.2 ± 15.0 °C (Predicted) |
| Density | 1.102 g/mL (Predicted) |
| pKa | 14.24 ± 0.10 (Predicted) |
Performance in Asymmetric Synthesis: A Focus on Enantioselectivity
The primary interest in this compound as a solvent or co-solvent lies in its potential to induce or enhance enantioselectivity in asymmetric reactions. Chiral solvents can create a chiral environment that favors the formation of one enantiomer over the other.
While specific, direct comparative studies detailing the performance of this compound against a range of common solvents in a single, well-defined reaction are not extensively available in the public domain, the principles of asymmetric catalysis suggest its potential utility. In many enantioselective transformations, the solvent can significantly impact the stability of diastereomeric transition states, thereby influencing the enantiomeric excess (ee) of the product.
For instance, in organocatalyzed reactions, such as aldol or Michael additions, the solvent's ability to solvate the catalyst and reactants, as well as its own chirality, can play a crucial role in the stereochemical outcome. The presence of the hydroxyl group and the dioxane ring in this compound allows for potential hydrogen bonding and dipolar interactions, which can be critical in the organization of the transition state assembly.
Experimental Protocols: A General Framework
While a specific experimental protocol detailing a direct comparison is not available, a general procedure for evaluating the performance of this compound as a solvent in an asymmetric reaction is provided below. This framework can be adapted to various reaction types.
General Protocol for Evaluating Solvent Effects in an Asymmetric Aldol Reaction:
-
Catalyst and Reactant Preparation:
-
A solution of the organocatalyst (e.g., L-proline, 20 mol%) is prepared in the solvent to be tested (this compound, Toluene, THF, etc.) in a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
The aldehyde (1.0 mmol) is added to the catalyst solution and stirred at the desired temperature (e.g., 0 °C) for 15 minutes.
-
-
Reaction Execution:
-
The ketone (2.0 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
-
Analysis:
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield of the desired aldol product is calculated.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Logical Workflow for Solvent Screening
The process of evaluating a new chiral solvent like this compound involves a systematic comparison with standard, achiral solvents. The following diagram illustrates a logical workflow for such a screening process.
Caption: A logical workflow for screening the performance of a chiral solvent against common achiral solvents in an asymmetric reaction.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral solvent for asymmetric synthesis. Its structural features suggest the potential for favorable interactions in the transition states of stereoselective reactions, which could lead to improved enantioselectivity. However, a significant lack of direct, comparative experimental data in the current literature highlights the need for further research in this area.
Future studies should focus on systematically evaluating the performance of this compound in a variety of well-established asymmetric transformations and comparing the results with a broad range of conventional solvents. Such data will be invaluable for chemists seeking to fine-tune their reaction conditions and unlock new possibilities in the synthesis of enantiomerically pure molecules for the pharmaceutical and other fine chemical industries. The exploration of greener, more effective chiral solvents is a critical endeavor in modern organic chemistry, and this compound is a candidate worthy of more detailed investigation.
A Comparative Guide to the Cost-Benefit Analysis of (R)-(1,4-Dioxan-2-yl)methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. (R)-(1,4-Dioxan-2-yl)methanol, a versatile C5 chiral synthon, offers a unique combination of functionalities that make it an attractive candidate for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective cost-benefit analysis of using this compound, comparing its performance with key alternatives and providing supporting experimental data to inform your synthetic strategy.
Introduction to this compound and its Alternatives
This compound is a chiral compound featuring a protected diol in a dioxane ring and a primary alcohol. This structure is essentially a protected form of a chiral glycerol derivative, offering stereochemical control and latent functionality that can be unmasked under specific conditions. Its utility lies in its ability to introduce a defined stereocenter and serve as a scaffold for further molecular elaboration.
The primary alternatives considered in this guide are two other well-established chiral C3 building blocks derived from glycerol:
-
(R)-Glycidol: A highly reactive epoxide that is a cornerstone in the synthesis of many chiral pharmaceuticals.
-
(R)-Solketal (derived from (S)-Solketal synthesis): An isopropylidene-protected glycerol that is a common intermediate and chiral auxiliary.
The choice between these building blocks depends on a multitude of factors including the specific synthetic transformation, desired stereochemical outcome, reaction conditions, and, critically, the overall cost of the synthetic sequence.
Synthesis and Cost Analysis
The economic viability of a chiral building block is intrinsically linked to the complexity and efficiency of its synthesis.
Synthesis of this compound
While a definitive, large-scale industrial synthesis of this compound is not widely published, a plausible synthetic route can be inferred from related patent literature. A likely approach involves the kinetic resolution of a racemic precursor or the use of a chiral catalyst to induce enantioselectivity. One patented method for a derivative involves the reaction of epichlorohydrin with 2-chloroethanol using a chiral Salen catalyst, followed by a series of transformations to yield the desired dioxane structure. This multi-step process, involving a chiral catalyst and purification steps, contributes to its higher cost compared to simpler C3 synthons.
Caption: Plausible synthetic pathway to this compound.
Cost Comparison
A direct comparison of the bulk prices of these chiral building blocks is challenging due to commercial sensitivities and volume-dependent pricing. However, an analysis of catalog prices for research quantities provides a valuable snapshot of their relative costs.
| Chiral Building Block | Chemical Structure | CAS Number | Representative Price (per gram) |
| This compound | C5H10O3 | 406913-88-0 | ~$40 - $190 |
| (R)-Glycidol | C3H6O2 | 57044-25-4 | ~$13 - $29 |
| (R)-Solketal | C6H12O3 | 14347-78-5 | ~$20 - $50 |
Note: Prices are approximate and based on publicly available data from various suppliers for small quantities (1-5g) and are subject to change. Bulk pricing will differ significantly.
From this data, it is evident that this compound is the most expensive of the three on a per-gram basis for research quantities. This higher cost is a direct reflection of its more complex synthesis.
Performance Comparison in Synthesis
The true value of a chiral building block is realized in its performance in chemical reactions. While direct, side-by-side comparative studies are scarce, we can infer performance from published examples of their applications.
Utility and Reaction Performance
| Chiral Building Block | Key Applications | Representative Yield | Representative Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| This compound | Synthesis of complex heterocyclic compounds, chiral ligands, and pharmaceutical intermediates. | Moderate to High | High (>98%) | Pre-protected diol functionality, rigid dioxane scaffold for stereocontrol. | High cost, limited commercial availability in bulk, less explored in literature. |
| (R)-Glycidol | Synthesis of beta-blockers (e.g., Propranolol), antivirals, and anticoagulants (e.g., Rivaroxaban).[1] | High | High (>99%) | High reactivity of epoxide, versatile for various nucleophilic ring-openings. | Potential for side reactions due to high reactivity, requires careful handling. |
| (R)-Solketal | Chiral auxiliary, synthesis of protected glycerols, fatty acid esters, and phospholipids. | High | High (>98%) | Readily available from glycerol, stable protecting group, versatile intermediate. | Requires deprotection step to liberate the diol, which adds to the step count. |
Experimental Protocols
Below are representative experimental protocols illustrating the use of each chiral building block.
Protocol 1: Hypothetical Synthesis using this compound
This protocol is a generalized procedure for the alkylation of the primary alcohol, a common transformation for this building block.
-
Reaction: O-Alkylation of this compound.
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq) portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of an alkyl halide (1.2 eq). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Synthesis of a Chiral Amino Alcohol using (R)-Glycidol
This protocol is adapted from the synthesis of intermediates for beta-blockers.
-
Reaction: Ring-opening of (R)-Glycidol with an amine.
-
Procedure: (R)-Glycidol (1.0 eq) is dissolved in isopropanol. The corresponding amine (1.2 eq) is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography or crystallization to afford the desired chiral amino alcohol.
Protocol 3: Esterification of (R)-Solketal
This protocol describes a typical esterification to form a protected monoglyceride.
-
Reaction: Acylation of (R)-Solketal.
-
Procedure: To a solution of (R)-Solketal (1.0 eq) and a carboxylic acid (1.1 eq) in dichloromethane is added a catalytic amount of DMAP (0.1 eq). Dicyclohexylcarbodiimide (DCC) (1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed successively with 5% HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude ester is purified by column chromatography.
Visualization of Synthetic Logic
The decision-making process for selecting a chiral building block can be visualized as a logical workflow.
Caption: Decision workflow for chiral building block selection.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in synthesis reveals a trade-off between its higher initial cost and its potential advantages in specific synthetic contexts.
-
Cost: this compound is significantly more expensive than (R)-glycidol and (R)-solketal for research quantities, a factor that will likely translate to bulk quantities as well. This high cost is a major consideration, particularly for large-scale synthesis.
-
Benefits: The primary benefit of this compound lies in its pre-protected diol functionality within a rigid dioxane framework. This can offer superior stereocontrol in certain reactions and may reduce the number of protection/deprotection steps compared to a route starting from an unprotected diol. For complex, multi-step syntheses where high stereoselectivity is paramount and can be leveraged to significantly shorten the overall route, the initial high cost of this building block might be justified.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
For early-stage discovery and medicinal chemistry: Where small quantities are required and the exploration of novel chemical space is a priority, the unique structure of this compound can be a valuable tool, despite its higher cost. It allows for the rapid introduction of a specific chiral motif.
-
For process development and large-scale synthesis: The high cost of this compound makes it a less attractive option compared to (R)-glycidol and (R)-solketal. A thorough cost analysis of the entire synthetic route is essential. If a shorter, more efficient route can be designed that exclusively benefits from the unique structure of this compound, its use might be justifiable. However, in most cases, the more economical and readily available alternatives, (R)-glycidol and (R)-solketal, are likely to be the preferred choice for industrial applications.
-
Consider the "hidden costs": When comparing alternatives, it is crucial to consider the costs associated with additional synthetic steps (e.g., protection/deprotection), purification, and waste disposal. A seemingly cheaper starting material might lead to a more expensive overall process.
References
Biological activity comparison of enantiomers synthesized using (R)-(1,4-Dioxan-2-yl)methanol
Case Study: Propranolol Enantiomers
Propranolol is a non-selective beta-blocker used to treat a variety of cardiovascular conditions. It is administered as a racemic mixture, meaning it contains equal amounts of the (S)-(-)-propranolol and (R)-(+)-propranolol enantiomers. However, the two enantiomers possess markedly different pharmacological profiles.
Data Presentation: Quantitative Comparison of Propranolol Enantiomers
The differential activity of the propranolol enantiomers is most evident in their binding affinities for beta-adrenergic receptors and their resulting physiological effects.
| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Potency Ratio (S/R) |
| β1-Adrenergic Receptor Binding Affinity (Ki in nM) | 1.1[1] | 110[1] | ~100 |
| β2-Adrenergic Receptor Binding Affinity (Ki in nM) | 0.8[1] | 80[1] | ~100 |
| Beta-Blocking Potency (in vivo) | High | Low (~1/100th of (S)-enantiomer) | ~100 |
As the data indicates, the (S)-enantiomer is approximately 100 times more potent in blocking beta-adrenergic receptors than the (R)-enantiomer.[1][2] This difference in potency is the primary reason for the therapeutic effects of racemic propranolol.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the biological activities of enantiomers like those of propranolol.
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of each enantiomer for its target receptor.
Objective: To quantify the binding affinity (Ki) of (S)- and (R)-propranolol to β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors.
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Unlabeled (S)-propranolol and (R)-propranolol.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of either unlabeled (S)-propranolol or (R)-propranolol.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Assessment of Beta-Blockade
This assay measures the physiological effect of the enantiomers in a living organism.
Objective: To determine the potency of (S)- and (R)-propranolol in blocking the effects of a beta-agonist like isoprenaline on heart rate.
Materials:
-
Anesthetized laboratory animals (e.g., rats or dogs).
-
Isoprenaline (a beta-agonist).
-
(S)-propranolol and (R)-propranolol.
-
Equipment for monitoring heart rate and blood pressure.
Procedure:
-
Baseline Measurement: The baseline heart rate of the anesthetized animal is recorded.
-
Isoprenaline Challenge: A dose of isoprenaline is administered intravenously, and the increase in heart rate is measured.
-
Enantiomer Administration: A specific dose of either (S)-propranolol or (R)-propranolol is administered.
-
Repeat Isoprenaline Challenge: After a set period, the same dose of isoprenaline is administered again, and the change in heart rate is recorded.
-
Dose-Response Curve: The experiment is repeated with different doses of each enantiomer to construct a dose-response curve.
-
Data Analysis: The dose of each enantiomer required to reduce the isoprenaline-induced tachycardia by 50% (ED₅₀) is calculated. The relative potency of the enantiomers is determined by comparing their ED₅₀ values.
Mandatory Visualizations
Caption: General workflow for the synthesis and biological comparison of enantiomers.
Caption: Differential effects of propranolol enantiomers on the beta-adrenergic signaling pathway.
References
Cross-validation of analytical results for (R)-(1,4-Dioxan-2-yl)methanol experiments
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and quality control. For chiral molecules such as (R)-(1,4-Dioxan-2-yl)methanol, a versatile building block in organic synthesis, robust and reliable analytical methods are paramount to ensure the stereochemical integrity of downstream products. This guide provides a comprehensive cross-validation of key analytical techniques for the analysis of this compound, offering a comparative overview of their performance, supported by detailed experimental protocols.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the enantioselective analysis of this compound hinges on several factors, including the required sensitivity, sample throughput, and the specific analytical objective, such as routine quality control or in-depth structural elucidation. The most prevalent techniques for chiral analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.
Table 1: Performance Comparison of Analytical Techniques for this compound Analysis
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent |
| Principle | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times in a liquid mobile phase.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Typical Analytes | Volatile, thermally stable compounds (e.g., small alcohols, esters).[1] | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1] | Soluble compounds in deuterated solvents. |
| Sample Preparation | Often requires derivatization to increase volatility and improve separation. | Minimal sample preparation, direct injection of dissolved sample is common. | Dissolution in a suitable deuterated solvent with the addition of a chiral solvating agent. |
| Resolution | High, excellent for separating closely related isomers. | Good to excellent, highly dependent on the choice of chiral stationary phase and mobile phase.[2][3] | Moderate, depends on the degree of chemical shift separation induced by the chiral solvating agent. |
| Sensitivity | High, especially with mass spectrometry (MS) detection. | Moderate to high, depending on the detector used (e.g., UV, MS).[2] | Lower, requires higher sample concentrations compared to chromatographic methods. |
| Analysis Time | Fast, typically shorter run times compared to HPLC. | Moderate, can be optimized for faster analysis. | Fast, spectra can be acquired in minutes. |
| Instrumentation Cost | Generally lower, although high-resolution MS detectors can be expensive.[1] | Generally higher due to high-pressure pumps and sophisticated detectors.[1] | High, requires access to an NMR spectrometer. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable analytical results. The following sections outline representative methodologies for the analysis of this compound using chiral GC, chiral HPLC, and NMR spectroscopy.
Chiral Gas Chromatography (GC-MS)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For a compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.
Experimental Protocol:
-
Sample Preparation (Derivatization):
-
To a solution of this compound (1 mg) in dichloromethane (1 mL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless inlet at 250°C in splitless mode.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
MSD Parameters: Transfer line at 280°C, ion source at 230°C, and electron ionization at 70 eV. Acquire data in full scan mode (m/z 40-300).
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for the separation of a broad range of chiral compounds without the need for derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV detector at 210 nm.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a non-separative method for determining enantiomeric purity. The addition of a chiral solvating agent (CSA) can induce chemical shift differences between the signals of the two enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), in a stepwise manner (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a ¹H NMR spectrum after each addition.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: Standard 5 mm broadband probe.
-
Experiment: Standard ¹H NMR acquisition.
-
Data Analysis: The enantiomeric excess is calculated from the integration of the well-resolved signals corresponding to each enantiomer.
Cross-Validation and Method Selection
Cross-validation of analytical results obtained from different techniques is crucial for ensuring data integrity. For this compound, a primary method such as chiral HPLC can be used for routine analysis due to its robustness and ease of use. Chiral GC-MS can serve as a confirmatory method, especially when higher sensitivity or mass confirmation is required. NMR with a chiral solvating agent is a valuable tool for rapid, non-destructive analysis and for providing orthogonal confirmation of the enantiomeric ratio.
The choice of the primary analytical method will depend on the specific application. For high-throughput screening, the faster analysis times of chiral GC and NMR might be advantageous. For routine quality control in a manufacturing setting, the robustness and established validation protocols for chiral HPLC make it a strong candidate.[2] Ultimately, a combination of these techniques provides the most comprehensive and reliable characterization of the enantiomeric purity of this compound.
References
Safety Operating Guide
Proper Disposal of (R)-(1,4-Dioxan-2-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (R)-(1,4-Dioxan-2-yl)methanol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel, minimizing environmental impact, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of its potential hazards. All handling of this compound and its waste should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound and its waste.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber). |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be treated as hazardous chemical waste.[1] Sink and trash disposal are strictly prohibited.[2][3]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, chemically compatible, and leak-proof hazardous waste container.[2]
-
The container must have a secure, screw-on cap to prevent leakage.[4] Corks and parafilm are not acceptable closures.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Segregate incompatible wastes, such as acids and bases.[4]
-
-
Labeling:
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Store the container in a designated and properly marked Satellite Accumulation Area (SAA).[10]
-
Ensure the storage area is well-ventilated.
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
-
-
Peroxide Formation Potential:
-
Like its parent compound 1,4-dioxane, this compound may form explosive peroxides upon exposure to air and light.[11]
-
It is crucial to date the container upon receipt and again upon opening.[11]
-
Dispose of containers with this chemical within one year of opening or before the manufacturer's expiration date, whichever comes first.[6][11]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.[2]
-
Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[9]
-
Collect the rinsate as hazardous waste and add it to your designated waste container.[9]
-
After triple-rinsing, the container may be disposed of in the regular trash, but be sure to deface the original label.[9]
-
-
Requesting Waste Pickup:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wcu.edu [wcu.edu]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. oehs.tulane.edu [oehs.tulane.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Personal protective equipment for handling (R)-(1,4-Dioxan-2-yl)methanol
This guide provides immediate, essential safety and logistical information for handling (R)-(1,4-Dioxan-2-yl)methanol (CAS No: 406913-88-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[1]
Due to these potential hazards, stringent adherence to the recommended personal protective equipment is mandatory.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses. Ensure an eye bath is readily available.[2] | To prevent eye irritation from splashes or vapors.[2] |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[3] | To prevent skin contact which may cause irritation and redness.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] A self-contained breathing apparatus must be available in case of emergency. A respiratory protective device with a particle filter may be necessary.[2] | To avoid inhalation of mists or dust which can cause respiratory irritation. |
| Skin and Body Protection | Protective clothing, such as a lab coat.[2] | To prevent skin contact and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate mists or dust, use only with closed system ventilation.[2]
-
Ventilation: Ensure there is sufficient ventilation in the handling area.[2]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are easily accessible.[2]
2. Handling the Compound:
-
Avoid the formation or spread of mists and dust in the air.[2]
-
Like other ethers, 1,4-dioxane derivatives may form explosive peroxides upon exposure to air and light, especially during prolonged storage.[3]
3. Storage:
-
Store in a cool, well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
The recommended storage temperature is 2-8 °C.[2]
-
Must only be kept in its original packaging.[2]
-
Store away from oxidizing agents and strong acids.[3]
Emergency Procedures
-
Skin Contact: Wash immediately with plenty of soap and water.[2]
-
Eye Contact: Bathe the eye with running water for 15 minutes.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. If the person is conscious, give half a litre of water to drink immediately and transfer them to a hospital as soon as possible.[2]
-
Inhalation: Remove the casualty from exposure, ensuring your own safety while doing so, and consult a doctor.[2]
-
Spills: Mark out the contaminated area and prevent access to unauthorized personnel. If outside, keep bystanders upwind and away from the danger point. Do not discharge into drains or rivers. Transfer the spilled material to a closable, labeled salvage container for disposal by an appropriate method.[2]
Disposal Plan
-
Contaminated materials and the compound itself should be transferred to a closable, labeled salvage container for disposal by an appropriate, approved method.[2]
-
Do not discharge into drains or rivers.[2]
Safety Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
